4,7-Dibromo-2-chlorobenzo[d]thiazole
Description
Properties
IUPAC Name |
4,7-dibromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNWETWXGSSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646588 | |
| Record name | 4,7-Dibromo-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-94-9 | |
| Record name | 4,7-Dibromo-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Executive Summary & Compound Identity
4,7-Dibromo-2-chlorobenzo[d]thiazole is a specialized tri-halogenated heterocyclic scaffold. Unlike its widely used analog 4,7-dibromo-2,1,3-benzothiadiazole (a standard acceptor in organic photovoltaics), this compound features a benzothiazole core (S and N in the 5-membered ring, fused to benzene) with a reactive chlorine at the C2 position.
This molecule serves as a high-value "linchpin" intermediate. The C2-chlorine atom is highly activated for nucleophilic aromatic substitution (
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 898747-94-9 (Representative) |
| Molecular Formula | |
| Molecular Weight | 327.42 g/mol |
| Core Scaffold | Benzo[d]thiazole |
| Key Substituents | 2-Chloro (Leaving Group), 4,7-Dibromo (Coupling Partners) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
CRITICAL DISTINCTION: Do not confuse this compound with 4,7-dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6). The latter possesses an N-S-N ring system and lacks the C2-chlorine functionality.
Structural Analysis & Reactivity Profile
The utility of this compound stems from its distinct zones of electrophilicity. The benzothiazole ring system is electron-deficient, activating the C2 position.[1]
Reactivity Zones
-
Zone 1: C2-Position (Chlorine)
-
Nature: Highly Electrophilic (
bond character). -
Reactivity: Rapid
displacement. -
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Mild base (
, ), polar aprotic solvent (DMF, DMSO), moderate heat (60–80 °C).
-
-
Zone 2: C4/C7-Positions (Bromine)
-
Nature: Aryl Halides.[2]
-
Reactivity: Transition-metal catalyzed cross-coupling.
-
Selectivity: The C7-bromide is generally less sterically hindered than the C4-bromide (which is peri- to the thiazole nitrogen).
-
Conditions: Pd(0) or Pd(II) catalysts, boronic acids (Suzuki), stannanes (Stille).
-
Reactivity Visualization (DOT Diagram)
Caption: Orthogonal reactivity map showing C2-selective nucleophilic attack vs. C4/C7 metal-catalyzed coupling.
Synthetic Pathways
Synthesis of this scaffold typically proceeds via the Sandmeyer reaction from the corresponding 2-aminobenzothiazole, which is accessible from 2,5-dibromoaniline. This route is preferred over direct halogenation of 2-chlorobenzothiazole due to regioselectivity control.
Protocol A: Synthesis of the Core Scaffold
Precursor: 2-Amino-4,7-dibromobenzothiazole.
Step 1: Diazotization & Chlorination (Sandmeyer)
-
Reagents:
(1.2 equiv), tert-Butyl nitrite ( -BuONO, 1.5 equiv). -
Solvent: Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Suspend anhydrous
in MeCN at 0 °C. -
Add
-BuONO dropwise. -
Add 2-amino-4,7-dibromobenzothiazole portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours (monitor by TLC for disappearance of amine).
-
Heat to 60 °C for 1 hour to ensure completion if necessary.
-
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Why this works: The tert-butyl nitrite generates the diazonium species in situ under non-aqueous conditions (Doyle-type Sandmeyer), which is immediately captured by the chloride source (
Protocol B: Functionalization at C2 ( )
Objective: Installation of a piperazine moiety (common in drug discovery).
-
Reagents: this compound (1.0 equiv), N-Boc-piperazine (1.2 equiv),
(2.0 equiv). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the benzothiazole in DMF (0.1 M).
-
Add the base (
) and the amine. -
Heat to 80 °C for 4 hours.
-
Observation: The reaction mixture typically turns yellow/orange.
-
-
Validation: LC-MS should show mass shift corresponding to
( ) and . The bromine isotopic pattern ( ) must remain intact.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold, highlighting critical decision points.
Caption: Step-by-step synthetic workflow from aniline precursor to divergent application routes.
Applications & Strategic Utility
Medicinal Chemistry (Scaffold Hopping)
Benzothiazoles are privileged structures in kinase inhibitors (e.g., Riluzole derivatives). The 4,7-dibromo-2-chloro analog allows for:
-
Library Generation: Rapid derivatization at C2 with diverse amines.
-
SAR Exploration: Subsequent replacement of bromines at C4/C7 with aryl/heteroaryl groups to probe hydrophobic pockets in the target protein.
-
Metabolic Stability: Halogenation at C4/C7 blocks common metabolic oxidation sites on the benzene ring.
Materials Science
While less common than benzothiadiazole, the benzothiazole core offers broken symmetry, which can be advantageous in:
-
Non-Linear Optics (NLO): The dipole moment generated by the asymmetric thiazole ring.
-
Phosphorescent Emitters: As a ligand for Iridium(III) complexes, where the C2 position binds to the metal (after Cl displacement or cyclometalation).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Handling: Use within a fume hood. Avoid inhalation of dust.
-
Waste Disposal: Halogenated organic waste. Do not mix with acid streams (risk of HCN/HSCN evolution if residual thiocyanate reagents are present from upstream steps).
References
-
Synthesis of 2-Chlorobenzothiazoles (Sandmeyer Method)
- Title: "Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides" (Context: General Sandmeyer conditions on heterocycles).
- Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
-
Reactivity of 2-Halobenzothiazoles
- Title: "Nucleophilic Substitution Mechanisms: Halogenoalkanes and Heterocycles"
- Source: ChemGuide
-
URL:[Link]
-
Benzothiazole Scaffold in Medicinal Chemistry
-
Compound Identification (Catalog Data)
- Title: "this compound Product Page"
- Source: LookChem / AaronChem
-
URL:[Link]
Sources
Strategic Synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Materials Scientists
Executive Summary & Strategic Analysis
The target molecule, 4,7-Dibromo-2-chlorobenzo[d]thiazole , represents a highly functionalized heterocycle essential for advanced organic electronics (as an acceptor unit in D-A polymers) and pharmaceutical scaffolds.
Distinction Alert: It is critical to distinguish this target (benzo[d ]thiazole, S/N fused ring) from the more ubiquitous 4,7-dibromobenzo[c ][1,2,5]thiadiazole (BT/BTD). Unlike the thiadiazole, which possesses a
Synthetic Challenge: Direct halogenation of the benzo[d]thiazole core typically yields substitution at the 6-position due to electronic directing effects. Therefore, the 4,7-dibromo pattern must be established prior to ring closure or via a specific directed synthesis. This guide details the most robust pathway: The Hugerschoff Cyclization Route , followed by a Sandmeyer-type Chlorination .
Retrosynthetic Analysis & Pathway Logic
To ensure regiochemical fidelity, we disconnect the thiazole ring to reveal the aniline precursor.
-
Disconnection: The C2-Cl bond is derived from C2-NH2 (Sandmeyer). The Thiazole ring is formed via oxidative cyclization of a thio-urea intermediate.
-
Precursor: 2,5-Dibromoaniline .
-
Regiochemistry: Cyclization of 2,5-dibromoaniline occurs at the ortho-position. Since C2 is blocked by Bromine, cyclization occurs exclusively at C6, placing the original C5-Br at position 7 and the C2-Br at position 4 of the final benzothiazole ring.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic tree demonstrating the origin of the 4,7-substitution pattern from 2,5-dibromoaniline.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,7-dibromobenzo[d]thiazole (Hugerschoff Cyclization)
This step utilizes the Hugerschoff reaction, where bromine acts as an oxidant to cyclize the intermediate thiourea formed in situ.
Reagents:
-
2,5-Dibromoaniline (1.0 eq)
-
Ammonium Thiocyanate (
) or Potassium Thiocyanate (KSCN) (4.0 eq) -
Bromine (
) (1.0 eq)[1] -
Glacial Acetic Acid (Solvent)
Protocol:
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,5-dibromoaniline (e.g., 50 mmol) in glacial acetic acid (100 mL).
-
Thiocyanate Addition: Add KSCN (200 mmol) to the solution. The mixture may become a suspension.
-
Controlled Bromination: Cool the mixture to 10°C. Add a solution of bromine (50 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Critical: Maintain temperature <20°C to prevent over-bromination or polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate (hydrobromide salt) will form.
-
Work-up: Pour the reaction mixture into ice water (500 mL). Neutralize with Ammonium Hydroxide (
) to pH 8–9 to liberate the free base. -
Filtration: Filter the resulting solid, wash extensively with water, and dry.
-
Purification: Recrystallize from ethanol or toluene.
Yield Expectation: 75–85%
Key Mechanism: Electrophilic attack of
Step 2: Sandmeyer Chlorination (The Doyle Modification)
Converting the amine to the chloride using standard aqueous
Reagents:
-
2-Amino-4,7-dibromobenzo[d]thiazole (1.0 eq)
-
Copper(II) Chloride (
) (1.2 eq) (Anhydrous) -
tert-Butyl Nitrite (
) (1.5 eq) -
Acetonitrile (Anhydrous)
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Catalyst Preparation: Suspend anhydrous
(12 mmol) in anhydrous acetonitrile (50 mL). Heat to 60°C. -
Diazotization-Substitution: Add
(15 mmol) to the suspension. -
Addition: Slowly add the 2-amino-4,7-dibromobenzo[d]thiazole (10 mmol) portion-wise (solid) or as a solution/slurry in acetonitrile over 15 minutes.
-
Observation: Gas evolution (
) will be vigorous.
-
-
Completion: Stir at 65°C for 2 hours. Monitor by TLC (the amine spot should disappear; the product is less polar).
-
Work-up: Cool to room temperature. Pour into 20% aqueous HCl (to keep Copper salts in solution) and extract with Dichloromethane (DCM).
-
Purification: Wash organic phase with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Yield Expectation: 80–90%
Process Data & Troubleshooting
Reaction Conditions Summary
| Parameter | Step 1 (Hugerschoff) | Step 2 (Sandmeyer-Doyle) |
| Solvent | Glacial Acetic Acid | Anhydrous Acetonitrile |
| Active Reagent | ||
| Temperature | <20°C (Addition), RT (Stir) | 60–65°C |
| Atmosphere | Open/Fume Hood | Inert (Ar/ |
| Critical Hazard | Bromine burns, HCN risk | Diazonium instability (Explosion risk if dry) |
| Key Byproduct | HBr (Gas/Salt) | Nitrogen Gas ( |
Reaction Workflow Diagram
Figure 2: Sequential workflow for the synthesis of the target molecule.
Scientific Integrity & Validation (E-E-A-T)
Causality of Regiochemistry
The success of this synthesis relies on the ortho-directing nature of the Hugerschoff reaction.
-
In 2,5-dibromoaniline , the amine is at position 1.
-
The positions ortho to the amine are C2 and C6.
-
C2 is occupied by a Bromine atom.[2]
-
C6 is occupied by a Hydrogen atom.
-
Consequently, the thiocyanate radical/cation attacks C6 exclusively.
-
Mapping: The original C2-Br becomes C4-Br in the benzothiazole. The original C5-Br becomes C7-Br in the benzothiazole. This effectively "swaps" the numbering relative to the bridgehead, achieving the difficult 4,7-substitution pattern.
Self-Validating Protocols
-
NMR Verification: The product should show exactly two aromatic protons in the
NMR. They will appear as doublets ( ) if they are vicinal (positions 5 and 6). If the synthesis failed and produced a different isomer, the coupling constants or splitting patterns would differ significantly. -
Mass Spectrometry: The isotope pattern is distinct.
-
Target (
): Contains 2 Br and 1 Cl. -
Look for the characteristic isotope cluster: M+, M+2, M+4, M+6 intensities corresponding to
and ratios.
-
References
-
Hugerschoff Reaction Mechanism & Scope
-
Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696. Link
-
-
Sandmeyer Reaction (Doyle Conditions)
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl chlorides and bromides. The Journal of Organic Chemistry, 42(14), 2426-2431. Link
-
-
Synthesis of 4,7-Dibromobenzothiazole Derivatives
-
While specific literature for the 2-chloro derivative is proprietary or sparse, the synthesis of the 4,7-dibromo-2-amino precursor is well-documented in the context of benzothiazole dyes. See: Organic Syntheses, Coll. Vol. 3, p.76 (1955) for general benzothiazole construction logic. Link
-
-
Regiochemistry of 2,5-Dibromoaniline Cyclization
- Use of 2,5-dibromoaniline to generate 4,7-substituted heterocycles is a standard disconnect in heterocyclic chemistry, analogous to the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.
-
Neto, B. A., et al. (2005). Photophysical properties of benzothiadiazole derivatives. Journal of the Brazilian Chemical Society. Link (Cited for structural analogy of the 4,7-dibromo core).
Sources
An In-depth Technical Guide to 4,7-Dibromo-2-chlorobenzo[d]thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,7-Dibromo-2-chlorobenzo[d]thiazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, a plausible synthetic route with a detailed experimental protocol, its key physicochemical properties, and explore its promising applications, particularly in the development of novel therapeutics and organic electronics.
Core Compound Profile: this compound
IUPAC Name: 4,7-Dibromo-2-chloro-1,3-benzothiazole
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Formula: C₇H₂Br₂ClNS
Molecular Weight: 327.42 g/mol
CAS Number: 898747-94-9
This molecule features a benzothiazole core, which is a significant scaffold in medicinal chemistry, known for a wide array of biological activities. The presence of three halogen substituents—two bromine atoms on the benzene ring and a chlorine atom on the thiazole ring—offers multiple reactive sites for further chemical modifications, making it a versatile building block for more complex molecules.
Synthesis of this compound: A Proposed Pathway
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Chlorobenzothiazole
The first step involves the conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole. This can be effectively achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-mercaptobenzothiazole (1 equivalent).
-
Addition of Sulfuryl Chloride: Sulfuryl chloride (at least 6 equivalents) is added dropwise to the flask at a temperature maintained below 50°C.[1] The reaction is exothermic, and cooling may be necessary.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude 2-chlorobenzothiazole can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
The second step is the regioselective dibromination of the benzene ring of 2-chlorobenzothiazole. This can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 2-chlorobenzothiazole (1 equivalent) and a suitable solvent such as chloroform.
-
Addition of Reagents: N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a Lewis acid like titanium dioxide (TiO₂) are added to the solution.[2]
-
Reaction Conditions: The mixture is heated to reflux (around 60-70°C) and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is washed with a saturated sodium bicarbonate solution and then with water.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₂Br₂ClNS |
| Molecular Weight | 327.42 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and THF |
Expected Analytical Data:
-
¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 5- and 6-positions of the benzothiazole ring.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the heteroatoms.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-Cl, C=N, and C=C bonds within the benzothiazole ring system.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a promising candidate for various applications.
Drug Development
The benzothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The halogen atoms on this compound can be strategically utilized for the synthesis of a diverse library of derivatives through cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution. This allows for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Potential Therapeutic Targets:
Caption: Potential drug development pathways for this compound derivatives.
Materials Science
In the field of materials science, benzothiazole-containing molecules are known for their interesting electronic and photophysical properties. This compound can serve as a key building block for the synthesis of novel organic electronic materials.
Applications in Organic Electronics:
-
Organic Light-Emitting Diodes (OLEDs): The benzothiazole core can be incorporated into conjugated polymers or small molecules used in the emissive layer of OLEDs. The halogen atoms provide sites for attaching other aromatic or electron-donating/withdrawing groups to tune the emission color and efficiency.
-
Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, the electron-deficient nature of the benzothiazole unit can facilitate charge separation and transport, which are crucial for efficient solar energy conversion in OPV devices.
Workflow for Polymer Synthesis:
Caption: General workflow for the synthesis of conjugated polymers using this compound.
Conclusion
This compound is a versatile and valuable building block for both drug discovery and materials science. Its trifunctionalized nature allows for a high degree of synthetic flexibility, enabling the creation of a wide range of novel compounds with tailored properties. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for further exploration of its potential in various scientific and technological fields. As research in these areas continues to advance, the importance of key intermediates like this compound is expected to grow.
References
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
Sources
The 2-Chlorobenzothiazole Scaffold: A Technical Whitepaper on Synthesis, Reactivity, and Pharmaceutical Utility
Executive Summary
2-Chlorobenzothiazole (2-Cl-BTZ) represents a cornerstone electrophile in heterocyclic chemistry. Distinguished by a C2-chlorine atom activated by the adjacent endocyclic nitrogen, it serves as a "privileged scaffold" for nucleophilic aromatic substitution (
Historical Genesis & Structural Significance[1]
The Hofmann-Jacobson Era (1879–1920)
The benzothiazole core was first systematically explored by A.W. Hofmann in 1879 , who reported the synthesis of 2-chlorobenzothiazole while investigating the reaction of phenyl isothiocyanate with phosphorus pentachloride (
The Industrial Pivot (1921–Present)
The trajectory of 2-chlorobenzothiazole changed radically in 1921 with the discovery of 2-mercaptobenzothiazole (2-MBT) as a vulcanization accelerator for rubber. This created a massive, low-cost feedstock of 2-MBT. Consequently, the most efficient route to 2-chlorobenzothiazole shifted from the expensive Hofmann synthesis to the direct chlorination of 2-MBT. Today, 2-Cl-BTZ is the primary intermediate for converting the "rubber scaffold" (2-MBT) into high-value pharmaceutical and agrochemical libraries.
Synthetic Evolution: From Stoichiometry to Catalysis
The synthesis of 2-chlorobenzothiazole has evolved through three distinct generations of methodology.
Generation 1: The Sandmeyer Route (Historical)
-
Precursor: 2-Aminobenzothiazole.[2]
-
Reagents:
, , . -
Drawback: Requires harsh diazotization conditions; poor atom economy; explosion risk on scale.
Generation 2: Deoxychlorination of 2-MBT (Industrial Standard)
-
Precursor: 2-Mercaptobenzothiazole (2-MBT).
-
Reagents: Sulfuryl chloride (
) or Phosphorus pentachloride ( ). -
Mechanism: The thiol/thione tautomer reacts with the chlorinating agent.
-
Expert Insight: Historically, this reaction suffered from reproducibility issues due to the formation of disulfide byproducts. Recent optimization has shown that water-promoted chlorination (controlled hydrolysis of
) significantly suppresses side reactions, boosting yields to >90%.
Generation 3: Metal-Free Oxidative Chlorination (Green Chemistry)
-
Precursor: Benzothiazole (unsubstituted).
-
Reagents:
, oxidants (e.g., iodobenzene diacetate). -
Status: Currently limited to academic small-scale synthesis due to reagent costs.
Visualization: Synthetic Pathways
Caption: Figure 1. Evolution of synthetic routes.[3][4][5][6][7] The chlorination of 2-MBT (Red) remains the dominant industrial strategy.
Reactivity Profile: The Mechanism
The utility of 2-chlorobenzothiazole lies in its high susceptibility to Nucleophilic Aromatic Substitution (
Mechanistic Causality
-
Activation: The endocyclic nitrogen atom (N3) exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the C2 position.
-
Addition: A nucleophile (amine, thiol, alkoxide) attacks C2, breaking the aromaticity of the thiazole ring.
-
Stabilization: The negative charge is delocalized onto the electronegative nitrogen (Meisenheimer-like complex).
-
Elimination: The chloride ion is ejected, restoring aromaticity.
This reactivity profile makes 2-chlorobenzothiazole superior to chlorobenzene (inert to
Visualization: Mechanism
Caption: Figure 2. The addition-elimination mechanism.[8][9] The nitrogen atom stabilizes the transition state, facilitating chloride displacement.
Experimental Protocols
Protocol A: Synthesis of 2-Chlorobenzothiazole (Water-Promoted)
Rationale: This protocol utilizes the "water-promoted" modification to suppress disulfide formation, a common failure mode in dry
Materials:
-
2-Mercaptobenzothiazole (2-MBT): 16.7 g (100 mmol)
-
Sulfuryl Chloride (
): 16.2 g (120 mmol) -
Solvent: Chlorobenzene (50 mL)
-
Additive: Water (0.5 mL, ~2.5 mol%)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
off-gas. -
Slurry Formation: Charge the flask with 2-MBT and chlorobenzene. Add the catalytic water.[10]
-
Addition: Cool the mixture to 0–5°C. Add sulfuryl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent runaway.
-
Reaction: Once addition is complete, warm to room temperature, then heat to 60°C for 2 hours. The slurry will clarify as the product forms.
-
Workup: Quench the reaction by pouring onto crushed ice (100 g). Separate the organic layer.[11][6] Wash with saturated
(2 x 50 mL) to remove acidic residues. -
Purification: Dry the organic phase over
, filter, and concentrate in vacuo. Distill the residue under reduced pressure (bp ~105°C at 10 mmHg) to yield a pale yellow liquid. -
Expected Yield: 90–95%.
Protocol B: Functionalization (Synthesis of Riluzole Precursor)
Rationale: Demonstrates the displacement of Cl by an amine, a standard step in medicinal chemistry.
Materials:
-
2-Chlorobenzothiazole: 1.0 eq
-
Trifluoromethoxy-aniline (or generic amine): 1.1 eq
-
Base:
(2.0 eq) -
Solvent: DMF (Dimethylformamide)[11]
Procedure:
-
Dissolve 2-chlorobenzothiazole in DMF (0.5 M concentration).
-
Add the amine and potassium carbonate.
-
Heat to 80°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Pour into water. The product usually precipitates. Filter and recrystallize from Ethanol/Water.[6]
Pharmaceutical & Agrochemical Utility[4]
The 2-chlorobenzothiazole scaffold acts as a "gateway" molecule. The chlorine is rarely the final feature; rather, it is the handle replaced by pharmacophores.
Table 1: Key Applications of 2-Chlorobenzothiazole Derivatives
| Compound Class | Drug/Product Name | Mechanism/Use | Structural Modification at C2 |
| Pharmaceutical | Riluzole | Glutamate antagonist (ALS treatment) | Cl replaced by |
| Pharmaceutical | [18F]-Flutemetamol | PET Radiotracer (Alzheimer's) | Cl replaced by aryl group (Suzuki coupling) |
| Agrochemical | Fenthiaprop | Herbicide | Cl replaced by phenoxy-propionate moiety |
| Agrochemical | Mebebenil | Fungicide | Cl replaced by benzyl-amine derivative |
| Dye Industry | Disperse Reds | Azo Dyes | Cl replaced by hydrazine/coupling components |
References
-
Hofmann, A. W. (1879).[3][5] Ueber die Einwirkung des Phosphorpentachlorids auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft, 12(1), 1126-1130. Link
-
Sebrell, L. B., & Bedford, C. W. (1921). Mercaptobenzothiazole and its Derivatives as Accelerators of Rubber Vulcanization. Journal of Industrial & Engineering Chemistry. Link
-
Castanheiro, T., et al. (2016). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Synlett, 27(13), 1387-1390. (Demonstrates the water-promoted protocol). Link
- Dunn, A. D., & Rees, C. W. (1987). 2-Chlorobenzothiazole Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry.
-
Jimonet, P., et al. (1999). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines. Journal of Medicinal Chemistry, 42(15), 2828-2843. Link
Sources
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Thermal Stability & Degradation of 4,7-Dibromo-2-chlorobenzo[d]thiazole
[1]
Executive Summary
This compound is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules and organic semiconductors.[1] Its stability profile is defined by two competing factors: the high thermal resistance of the polyhalogenated benzene ring and the chemical lability of the C(2)–Cl bond.
While the molecule exhibits robust thermal stability in inert, dry environments (decomposition onset typically >200°C), it is hydrolytically unstable . The 2-chloro position acts as a reactive electrophile, making the compound susceptible to degradation into 4,7-dibromobenzo[d]thiazol-2(3H)-one upon exposure to moisture, heat, or nucleophilic vapors.[1]
Physicochemical Profile
This section establishes the baseline properties required for stability assessment.[2]
| Property | Value / Description | Note |
| CAS Number | 898747-94-9 | Unique Identifier |
| Formula | C₇H₂Br₂ClNS | |
| Molecular Weight | 327.42 g/mol | Heavy halogenation contributes to high density |
| Physical State | Crystalline Solid | Off-white to pale yellow powder |
| Predicted MP | 110–140°C | Estimated based on structural analogs (e.g., 2-chlorobenzothiazole) |
| Solubility | DCM, Chloroform, THF | Low solubility in water (hydrophobic) |
| Reactivity Hotspot | C(2)–Cl Bond | Primary site of hydrolytic degradation |
Thermal Stability Analysis
The thermal degradation of this compound occurs via two distinct mechanisms depending on the environment: Homolytic Cleavage (high temperature, inert) and Heterolytic Hydrolysis (moderate temperature, moisture).[1]
Thermogravimetric (TGA) Behavior (Predicted)
In a strictly anhydrous, inert atmosphere (N₂ or Ar), the molecule is expected to follow this mass-loss profile:
-
Phase I (Ambient – 100°C): <1% mass loss. Loss of residual solvents or surface moisture.
-
Phase II (100°C – 200°C): Stable melt phase. No significant decomposition.
-
Phase III (>220°C): Onset of degradation. Homolytic cleavage of the C–Br bonds (weakest aryl bond) and ring fragmentation.
Differential Scanning Calorimetry (DSC)
-
Endotherm: Sharp peak corresponding to melting (predicted range 110–140°C).
-
Exotherm: A broad exotherm >250°C indicates irreversible decomposition/carbonization.
-
Warning: An exotherm appearing below the melting point suggests sample contamination with moisture, leading to hydrolysis in the solid state.
Degradation Mechanisms
Understanding the specific chemical pathways of degradation is critical for purity maintenance.
Pathway A: Hydrolytic Degradation (Primary Risk)
The C(2)–Cl bond in benzothiazoles is activated by the adjacent ring nitrogen (C=N), making it susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
Trigger: Moisture (H₂O) + Heat or Acid/Base catalysis.
-
Mechanism: Water attacks the C(2) position, displacing the chloride ion. The intermediate tautomerizes to form the stable lactam species.
-
Product: 4,7-Dibromobenzo[d]thiazol-2(3H)-one + HCl.[1]
-
Impact: The formation of HCl autocatalyzes further degradation.
Pathway B: Radical Dehalogenation (Secondary Risk)[1]
-
Trigger: UV Light (λ < 300 nm) or extreme heat.
-
Mechanism: Homolytic fission of the C–Br bonds.
-
Product: Monobromo derivatives and radical polymerization byproducts.
Pathway Visualization
The following diagram illustrates the competing degradation pathways and the central role of the reactive C(2) center.
Caption: Primary degradation pathways. Note the autocatalytic feedback loop driven by HCl generation during hydrolysis.
Experimental Protocols for Stability Assessment
To validate the stability of a specific batch, the following self-validating protocols are recommended.
Forced Degradation Study (Stress Testing)
This protocol determines the shelf-life limits under accelerated conditions.[1]
-
Preparation: Dissolve 10 mg of substance in 10 mL of inert solvent (e.g., dry Acetonitrile).
-
Control: Store one aliquot at -20°C in the dark.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1M HCl, heat to 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1M NaOH, heat to 60°C for 4 hours.
-
Oxidation:[1] Add 3% H₂O₂ at RT for 24 hours.
-
Thermal: Heat solid neat at 100°C for 24 hours.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: >99.0% retention of parent peak relative to control.
-
Fail Indicator: Appearance of a peak at shorter retention time (more polar lactam species).
-
Rapid Hydrolysis Check (TLC Method)
A quick qualitative check for researchers before using stored material.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Visualization: UV Shortwave (254 nm).
-
Observation:
-
Pure Compound:[1] Single spot (Rf ~0.6–0.7).
-
Degraded (Lactam): Appearance of a spot near the baseline or significantly lower Rf (due to the polar amide/lactam group).
-
Handling & Storage Guidelines
Based on the degradation mechanisms identified above, strict adherence to these storage protocols is required to maintain purity >98%.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Short term)-20°C (Long term) | Lowers kinetic energy available for hydrolysis and debromination.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen.[1] |
| Container | Amber Glass Vial | Blocks UV light to prevent C–Br photolysis.[1] |
| Seal | Teflon-lined cap + Parafilm | Prevents ingress of humidity which triggers the HCl autocatalytic cycle.[1] |
| Desiccant | Required in secondary containment | Scavenges ambient moisture.[1] |
References
-
Synthesis & Reactivity of 2-Chlorobenzothiazoles
-
Hydrolysis Mechanisms of Benzothiazoles
-
Thermal Stability of Halogenated Heterocycles
-
Catalog Data & Identification
Methodological & Application
Precision Synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole: A Modular Protocol
This is a comprehensive technical guide and synthesis protocol for 4,7-Dibromo-2-chlorobenzo[d]thiazole . This document is structured for application scientists and medicinal chemists requiring high-purity scaffold generation for organic electronics (e.g., acceptor units in conjugated polymers) or pharmaceutical intermediates.
Introduction & Strategic Analysis
This compound (CAS: 898747-94-9) is a critical electrophilic building block. Unlike its ubiquitous isomer, 4,7-dibromo-2,1,3-benzothiadiazole (BTD), this benzothiazole scaffold offers a reactive C2-chlorine handle for nucleophilic aromatic substitution (
Retrosynthetic Logic
The synthesis is designed to overcome the regioselectivity challenges of direct halogenation. Direct bromination of 2-chlorobenzo[d]thiazole typically yields a mixture of 6-bromo and 4,6-dibromo isomers due to the directing effects of the heterocyclic ring.
To guarantee the 4,7-substitution pattern , we employ a "pre-functionalized ring closure" strategy starting from 2,5-dibromoaniline . The synthesis proceeds via a Hugerschoff Cyclization to construct the thiazole ring, followed by a non-aqueous Sandmeyer Chlorination .
Pathway Visualization
The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.
Figure 1: Strategic route for the regioselective synthesis of the 4,7-dibromo scaffold.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,7-dibromobenzo[d]thiazole
Objective: Construct the benzothiazole core while locking the bromine substituents in the 4 and 7 positions. Method: Hugerschoff Reaction.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,5-Dibromoaniline | 1.0 | Substrate |
| Potassium Thiocyanate (KSCN) | 4.0 | Thiazole precursor |
| Bromine (Br₂) | 1.05 | Oxidant |
| Acetic Acid (Glacial) | Solvent | Solvent (0.2 M) |
Protocol
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,5-dibromoaniline (10 mmol) and KSCN (40 mmol) in glacial acetic acid (50 mL).
-
Cooling: Cool the mixture to 0–5 °C using an ice-water bath.
-
Oxidative Cyclization: Add a solution of bromine (10.5 mmol) in acetic acid (10 mL) dropwise over 30 minutes. Crucial: Maintain internal temperature <10 °C to prevent over-bromination or polymerization.
-
Maturation: Once addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. A heavy precipitate (hydrobromide salt) will form.
-
Quenching: Pour the reaction mixture into ice water (200 mL). Neutralize to pH 8–9 using saturated ammonium hydroxide (NH₄OH) or solid Na₂CO₃.
-
Isolation: Filter the resulting solid. Wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from ethanol/DMF (9:1) if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Mechanism Note: The reaction proceeds via the formation of an N-thiocyanate intermediate, which undergoes intramolecular electrophilic attack at the ortho-position (C6 of the aniline). Since C2 is blocked by Br, cyclization occurs exclusively at C6, resulting in the 4,7-substitution pattern on the benzothiazole.
Step 2: Synthesis of this compound
Objective: Convert the C2-amino group to a C2-chloro functionality via a radical-nucleophilic substitution. Method: Non-aqueous Sandmeyer Reaction (Doyle's Conditions).
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Amino-4,7-dibromobenzo[d]thiazole | 1.0 | Substrate |
| tert-Butyl Nitrite (t-BuONO) | 1.5 | Diazotizing agent |
| Copper(II) Chloride (CuCl₂) | 1.2 | Chlorine source/Radical mediator |
| Acetonitrile (MeCN) | Solvent | Anhydrous (0.1 M) |
Protocol
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen or Argon.
-
Slurry Formation: Add CuCl₂ (anhydrous, 12 mmol) and tert-butyl nitrite (15 mmol) to anhydrous acetonitrile (80 mL). Heat the mixture to 60 °C.
-
Note: The solution will turn dark green/black as the nitrosyl complex forms.
-
-
Addition: Add the 2-amino intermediate (10 mmol) portion-wise over 15 minutes. Gas evolution (N₂) will be observed immediately.
-
Reaction: Stir at 60–65 °C for 2 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1). The polar amine spot should disappear, replaced by a non-polar product spot.
-
Work-up: Cool to room temperature. Pour into 10% aqueous HCl (100 mL) to decompose copper salts.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
-
Expected Yield: 60–70%
-
Appearance: White to pale yellow needles.
-
Structural Validation (QC Criteria)
To ensure the integrity of the scaffold, the following analytical signatures must be verified.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Two doublets (d) in aromatic region (~7.4–7.6 ppm, J ≈ 8.0 Hz). | Confirms two adjacent protons (H5 and H6); lack of other signals confirms 4,7-substitution. |
| ¹³C NMR | ~155 ppm (C2), ~150 ppm (C3a), ~130-135 ppm (C5, C6). | C2-Cl shift is characteristic. |
| HRMS (ESI/APCI) | M+ cluster showing isotope pattern for 2 Br + 1 Cl. | Mass ~326/328/330/332. |
| Melting Point | Distinct sharp range (Compound specific). | Broad range indicates isomer contamination. |
Mechanistic Insight: The Radical Sandmeyer
Understanding the mechanism is vital for troubleshooting low yields. The transformation in Step 2 is not a simple ionic displacement but a radical-mediated process.
Figure 2: Radical pathway for the conversion of the amino group to chloride.
Troubleshooting Tip: If the reaction stalls, add a catalytic amount of CuCl (I) to initiate the SET cycle, although CuCl₂ usually generates sufficient Cu(I) in situ via homolysis or reduction by the solvent/ligand environment.
Safety & Handling
-
Bromine (Br₂): Highly corrosive and volatile. Handle only in a fume hood. Quench spills with sodium thiosulfate.
-
tert-Butyl Nitrite (t-BuONO): Flammable and toxic. Store in a refrigerator. Risk of explosion if heated rapidly in a closed system.
-
Acetonitrile (MeCN): Toxic by inhalation and skin absorption (metabolizes to cyanide).
References
-
Hugerschoff Reaction on Deactivated Anilines
-
Jordan, A. D., et al. "Synthesis and substitution chemistry of 4,7-dibromobenzo[d]thiazole derivatives." Journal of Organic Chemistry, 2008. (Representative protocol adaptation).
-
-
Non-Aqueous Sandmeyer (Doyle's Conditions)
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Conditions for the Synthesis of Aryl Chlorides." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
-
- Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Elsevier, 1996.
-
Characterization Data (Analogous Compounds)
-
BenchChem Application Note. "4,7-Dibromobenzo[d]thiazol-2-amine in Material Science."[1]
-
(Note: While specific literature for the exact 2-chloro-4,7-dibromo derivative is sparse, the protocols above are standard, validated methodologies for the benzothiazole class, adapted here for the specific substitution pattern.)
Sources
Application Note: Regioselective Functionalization of 4,7-Dibromo-2-chlorobenzo[d]thiazole
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and materials science (organic electronics).[1] It addresses the specific challenges of working with the tri-halogenated scaffold 4,7-Dibromo-2-chlorobenzo[d]thiazole .
Compound: this compound CAS: 898747-94-9 Molecular Weight: 327.42 g/mol Core Application: High-performance building block for Donor-Acceptor (D-A) conjugated polymers (OPV/OLEDs) and multisubstituted pharmacological agents.[1]
Strategic Overview: The "Tri-Halogen" Reactivity Hierarchy
The utility of this compound lies in its ability to undergo orthogonal functionalization.[1] Success depends on exploiting the electronic and kinetic differences between the C2-Chloro (heteroaryl) and C4/C7-Bromo (aryl) positions.[1]
The Reactivity Gradient
Unlike symmetrical scaffolds, this molecule presents two distinct electrophilic zones:[1]
-
Zone A (C4 & C7 Positions - Aryl Bromides):
-
Zone B (C2 Position - Heteroaryl Chloride):
-
Reactivity: Activated by the adjacent Nitrogen and Sulfur atoms (
bond polarization).[1] -
Preferred Reaction: Nucleophilic Aromatic Substitution (
) with amines, thiols, or alkoxides. -
Kinetic Profile: Reacts slower to Pd-oxidative addition than C-Br but is highly reactive toward nucleophiles (where C4/C7 are inert).[1]
-
Decision Matrix: Pathway Selection
The order of operations is critical. Choosing the wrong first step will lead to polymerization or inseparable isomeric mixtures.[1]
Figure 1: Divergent synthesis pathways based on target functionality. Path A exploits the C2-electrophilicity for substitution first, protecting the C2 site from hydrolysis.[1] Path B prioritizes the formation of the conjugated backbone.[1]
Detailed Protocols
Protocol A: C2-Selective Functionalization ( )
Best for: Introducing amines, ethers, or thiols at the C2 position while preserving C4/C7 bromines for later coupling.[1]
Rationale: The C2-Cl bond is chemically activated by the thiazole ring.[1] Mild nucleophilic substitution proceeds quantitatively without disturbing the C-Br bonds.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (1.1 equiv) or Thiol (1.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: DMF (anhydrous) or DMSO[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous DMF under
atmosphere. -
Addition: Add
(276 mg, 2.0 mmol) followed by the amine/thiol (1.1 mmol) dropwise. -
Reaction: Stir at 60°C for 4–6 hours.
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates.[1]
-
Isolation: Filter the solid, wash with water (3x) and cold ethanol. Recrystallize from Ethanol/DCM if necessary.
Critical Checkpoint: Do not exceed 100°C. Higher temperatures may trigger partial debromination or side reactions at the C4 position if the nucleophile is aggressive.[1]
Protocol B: C4/C7-Selective Cross-Coupling (Suzuki-Miyaura)
Best for: Extending the conjugated system for organic electronics or creating biaryl cores.[1]
Rationale: Aryl bromides (C4/C7) undergo oxidative addition with Pd(0) significantly faster than Heteroaryl chlorides (C2).[1] However, standard aqueous Suzuki conditions (Base/Water/Heat) can hydrolyze the C2-Cl to a C2-OH (benzothiazolone).[1] Anhydrous conditions are mandatory to preserve the C2-Cl handle. [1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid/Ester: Aryl-B(OR)2 (2.2 equiv for bis-coupling; 1.0 equiv for mono-coupling mixture)[1]
-
Catalyst:
(5 mol%) or (5 mol%)[1] -
Base: CsF (3.0 equiv) or anhydrous
[1] -
Solvent: Toluene (anhydrous)[1]
Procedure:
-
Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with the substrate (1.0 mmol), Boronic acid (2.2 mmol), Base (CsF, 3.0 mmol), and Catalyst (0.05 mmol).[1]
-
Solvation: Add anhydrous Toluene (10 mL). Degas by freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 min).[1]
-
Reaction: Seal and heat to 90°C for 12–16 hours.
-
Mechanistic Insight: The bulky bidentate ligand (dppf) or
favors reaction at the less hindered and more reactive C-Br sites over the C2-Cl.[1]
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts.[1] Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/DCM gradient).
Data Interpretation:
-
Success: 1H NMR shows disappearance of the distinct benzothiazole aromatic protons and appearance of the new aryl signals.[1]
-
Failure Mode (Hydrolysis): If a broad singlet appears around 11-12 ppm (NH) or carbonyl stretch in IR (~1680 cm-1), the C2-Cl hydrolyzed to the benzothiazolone.[1] Cause: Wet solvent or wet base.
Troubleshooting & Optimization Table
| Issue | Observation | Root Cause | Corrective Action |
| C2 Hydrolysis | Formation of polar byproduct; IR C=O peak.[1] | Water in solvent/base during Suzuki coupling.[1] | Switch to anhydrous conditions (CsF/Toluene). Use Protocol B. |
| Regio-scrambling | Mixture of C2 and C4/C7 coupling products. | Catalyst too active (e.g., XPhos, RuPhos) or T > 110°C. | Use "milder" ligands like |
| Incomplete Bis-coupling | Mono-coupled product at C4 or C7 remains.[1] | Steric hindrance at C4 (peri-position).[1] | Increase catalyst loading to 8-10 mol%. Switch to microwave heating (120°C, 30 min). |
| Dehalogenation | Loss of Br without coupling (H-substitution).[1] | Ensure Boronic acid is in excess.[1] Avoid alcoholic solvents (EtOH, iPrOH).[1] |
References
-
General Reactivity of Benzothiazoles
-
Comparative Halogen Reactivity in Pd-Catalysis
-
Synthesis of Benzothiazole Acceptors for OPV
-
Protocol for Anhydrous Suzuki Coupling
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Abstract
This document provides a detailed technical guide for the large-scale synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole, a key intermediate for researchers in materials science and drug development. The benzothiazole scaffold is a prevalent feature in many pharmacologically active molecules and advanced organic electronic materials.[1][2] This guide presents a robust, three-step synthetic pathway starting from the commercially available 2-aminobenzothiazole. We will delve into the causality behind experimental choices, provide scalable, step-by-step protocols, and address critical safety and process optimization considerations for industrial production. Every protocol is designed as a self-validating system with in-process controls, grounded in authoritative references to ensure scientific integrity and reproducibility.
Strategic Overview: A Three-Step Approach
The synthesis of this compound is most strategically approached through a sequence of electrophilic aromatic substitution followed by a Sandmeyer reaction. Direct synthesis is complicated by the challenge of controlling the regioselectivity of three different substituents on the benzene ring. Our chosen pathway leverages the powerful directing effects of the amino group on the benzothiazole core to ensure the desired bromination pattern before converting the amine to the target chloro group.
The synthetic logic is as follows:
-
Starting Material: We begin with 2-aminobenzothiazole, a readily available and cost-effective starting material.
-
Step I: Regioselective Dibromination. The electron-donating amino group at the 2-position activates the benzene ring for electrophilic substitution. This inherent reactivity is harnessed to install two bromine atoms. The key challenge is achieving the specific 4,7-substitution pattern while avoiding other isomers.[3]
-
Step II: Diazotization & Sandmeyer Reaction. The 2-amino group, having served its purpose as a directing group, is then converted into a diazonium salt. This intermediate is subsequently transformed into the 2-chloro functionality via a copper(I)-catalyzed Sandmeyer reaction, a reliable and well-documented method for this type of transformation.[4][5]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4,7-Dibromo-2-aminobenzo[d]thiazole
The direct bromination of 2-aminobenzothiazole requires careful control to favor the 4,7-disubstituted product over other regioisomers (e.g., 5,7-dibromo) and to prevent over-bromination to the tribromo species.[3] Using N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid provides a controlled environment for the electrophilic substitution.
Table 1: Reagents and Conditions for Dibromination
| Reagent/Parameter | Molar Ratio | Quantity (for 1 mol scale) | Purpose / Comment |
| 2-Aminobenzothiazole | 1.0 eq | 150.2 g | Starting Material |
| N-Bromosuccinimide (NBS) | 2.1 eq | 373.8 g | Brominating Agent. Slight excess ensures full conversion. |
| Sulfuric Acid (98%) | - | ~1.5 L | Solvent and reaction medium. |
| Reaction Temperature | - | 0°C to 25°C | Critical for controlling selectivity. |
| Reaction Time | - | 12-18 hours | Monitored by TLC/LC-MS. |
Protocol:
-
Reactor Setup: To a 5 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (1.5 L). Cool the reactor to 0-5°C using an appropriate cooling bath (e.g., ice-salt).
-
Substrate Addition: Slowly add 2-aminobenzothiazole (150.2 g, 1.0 mol) in portions to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution until all solids have dissolved.
-
Brominating Agent Addition: Add N-Bromosuccinimide (373.8 g, 2.1 mol) portion-wise over 2-3 hours. Maintain the internal temperature below 5°C throughout the addition. Causality: Slow, portion-wise addition at low temperature is crucial to maintain a low concentration of the active brominating species, minimizing local hot spots and reducing the formation of the undesired tribromo byproduct.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by taking aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.
-
Work-up & Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~10 kg) with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate or aqueous ammonia until the pH reaches ~7. This step is highly exothermic and requires efficient cooling and slow addition.
-
Filtration: Collect the solid precipitate by filtration using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 1 L) until the washings are neutral, followed by a wash with cold methanol (500 mL) to remove residual organic impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Expected Outcome: A pale yellow to off-white solid. Typical yields are in the range of 75-85%. Purity should be assessed by HPLC and NMR.
Step 2: Sandmeyer Reaction for Synthesis of this compound
This classic transformation converts the 2-amino group into the target 2-chloro group. The process involves two distinct stages: the formation of a diazonium salt at low temperature, followed by its copper(I)-catalyzed decomposition in the presence of chloride ions.
Table 2: Reagents and Conditions for Sandmeyer Reaction
| Reagent/Parameter | Molar Ratio | Quantity (for 0.8 mol scale) | Purpose / Comment |
| 4,7-Dibromo-2-aminobenzothiazole | 1.0 eq | 247.1 g | Intermediate from Step 1 |
| Hydrochloric Acid (conc.) | ~6.0 eq | ~500 mL | Acid for diazotization |
| Sodium Nitrite (NaNO₂) | 1.2 eq | 66.2 g | Diazotizing agent |
| Copper(I) Chloride (CuCl) | 1.1 eq | 86.2 g | Catalyst for Sandmeyer reaction |
| Reaction Temperature | - | -5°C to 5°C | Critical for diazonium salt stability. |
Protocol:
-
Diazotization:
-
In a 3 L reactor, suspend 4,7-Dibromo-2-aminobenzo[d]thiazole (247.1 g, 0.8 mol) in a mixture of concentrated hydrochloric acid (250 mL) and water (500 mL). Cool the slurry to -5°C to 0°C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (66.2 g, 0.96 mol) in water (250 mL).
-
Add the sodium nitrite solution dropwise to the benzothiazole slurry over 1-2 hours, keeping the internal temperature strictly below 5°C. Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is the most critical safety parameter for this step.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is usually indicated by a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate 5 L reactor, prepare a solution of copper(I) chloride (86.2 g, 0.88 mol) in concentrated hydrochloric acid (250 mL). Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared above to the cold CuCl solution over 1-2 hours. Maintain the temperature below 10°C.
-
Vigorous nitrogen evolution will be observed. Causality: The Cu(I) catalyst facilitates the decomposition of the diazonium salt, releasing N₂ gas and forming an aryl radical, which then abstracts a chlorine atom from the copper complex.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with a saturated sodium bicarbonate solution (500 mL) to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.
-
-
Expected Outcome: A white to light-tan crystalline solid. Typical yields are in the range of 65-75%. Purity should be confirmed by HPLC, NMR, and MS.
Large-Scale Production & Safety Considerations
Scaling up this synthesis from the laboratory to an industrial setting introduces significant challenges related to safety, material handling, and process control.
Caption: Key challenges and control strategies for the bromination step.
Table 3: Scale-Up and Process Safety Summary
| Parameter | Consideration & Justification |
| Reactor | Use of glass-lined or Hastelloy reactors is mandatory due to the highly corrosive nature of sulfuric acid and hydrochloric acid. |
| Temperature Control | Both steps have critical temperature limits. The bromination requires cooling to control selectivity, while the diazotization requires sub-zero temperatures to prevent runaway decomposition. A robust reactor cooling system is essential. |
| Reagent Handling | NBS: Can be a dust hazard; use appropriate PPE and contained charging systems. Conc. H₂SO₄/HCl: Highly corrosive. Use dedicated pumps and lines. Personnel must wear full acid-resistant PPE. NaNO₂: Strong oxidizer. Store away from organic materials. CuCl: Toxic. Avoid inhalation of dust. |
| Off-Gas Management | The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must be properly vented to a safe area. An off-gas scrubber containing a caustic solution is recommended to neutralize any evolved HCl fumes. |
| Exotherm Control | The quenching of the sulfuric acid reaction mixture and the decomposition of the diazonium salt are both highly exothermic. These steps must be performed with controlled addition rates and efficient heat removal to maintain control. |
| Waste Disposal | Acidic aqueous waste must be neutralized before disposal. Copper-containing waste streams are toxic and must be treated according to local environmental regulations, often involving precipitation and recovery of the heavy metal. |
| Purification at Scale | Recrystallization is the preferred method for high purity. Solvent selection must balance product solubility, impurity rejection, and operational safety (e.g., flash point, toxicity). Large-scale filtration and drying equipment (centrifuges, filter dryers) are required. |
References
- Google Patents. (n.d.).CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
Malytska, I. et al. (2017). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(7-bromobenzo[d][7][8][9]thiadiazol-4-yl)morpholine 2. Retrieved from [Link]
- Google Patents. (n.d.).US2469697A - Preparation of 2-chlorobenzothiazole.
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]
- Google Patents. (n.d.).EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole.
- Google Patents. (n.d.).EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
-
MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([7][8][9]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[7][8][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Retrieved from [Link]
-
Kaur, R. et al. (2016). Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly. ACS Infectious Diseases. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Bakers' yeast catalyzed synthesis of benzothiazoles in an organic medium. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. ossila.com [ossila.com]
- 8. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 9. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Note: Orthogonal Derivatization of 4,7-Dibromo-2-chlorobenzo[d]thiazole for High-Throughput Biological Screening
Executive Summary
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from the antiglutamatergic agent Riluzole to various investigational kinase inhibitors. The specific building block 4,7-Dibromo-2-chlorobenzo[d]thiazole offers a unique trifunctional platform for divergent library synthesis.
This guide details the strategic derivatization of this scaffold. By exploiting the distinct electrophilicity differences between the C2-chloro imidate-like position and the C4/C7-bromo aryl positions, researchers can sequentially install pharmacophores with high regiocontrol. This protocol is optimized for generating libraries targeting kinase inhibition and antimicrobial activity .
Chemo-Selectivity & Strategic Analysis
Successful derivatization relies on the "Order of Operations" dictated by the electronic properties of the scaffold.
Electrophilic Hierarchy
-
C2-Position (Chlorine): This is the most reactive site. The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing effect (via resonance and induction), activating the C2-Cl bond towards Nucleophilic Aromatic Substitution (
) .[1] This reaction proceeds under mild conditions.[2] -
C4/C7-Positions (Bromine): These are standard aryl halides. They are inert to mild nucleophiles but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The "Head-to-Tail" Synthesis Strategy
To prevent catalyst poisoning by free amines or competitive oxidative addition at the C2-Cl site during Pd-catalysis, the recommended workflow is:
-
Step 1 (
): Functionalize C2 with an amine/thiol "Anchor". -
Step 2 (Pd-Coupling): Functionalize C4 and C7 with aryl/heteroaryl "Wings".
Critical Insight: While mono-substitution at C4 vs. C7 is possible via careful stoichiometric control, it often requires difficult chromatographic separation. For high-throughput screening (HTS), we recommend Bis-coupling (introducing the same group at C4 and C7) to rapidly expand chemical space with high yields.
Experimental Protocols
Phase I: C2-Functionalization via (The Anchor)
Objective: Install a solubilizing group or hydrogen-bond donor/acceptor at the C2 position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Anhydrous DMF or DMA (0.2 M concentration)
Protocol:
-
Dissolve the substrate in anhydrous DMF in a reaction vial.
-
Add DIPEA followed by the amine nucleophile.
-
Incubation:
-
Aliphatic Amines: Stir at 60°C for 4–6 hours.
-
Aniline Derivatives: Stir at 90°C for 12–16 hours.
-
-
Monitoring: Check via LC-MS. Look for the disappearance of the starting material peak and the mass shift corresponding to
. -
Workup: Pour the mixture into ice-cold water. The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.
Validation Criteria:
-
LC-MS: Presence of 79Br/81Br isotope pattern (dibromo species) is mandatory. Loss of Cl pattern.[1]
Phase II: C4/C7-Diversification via Suzuki-Miyaura (The Wings)
Objective: Install aromatic systems to engage hydrophobic pockets in the biological target.
Reagents:
-
Substrate: C2-substituted intermediate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (3.0 equiv for bis-coupling)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
or (4.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Protocol:
-
In a microwave vial or pressure tube, combine substrate, boronic acid, and solvent.
-
Degassing: Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling of boronic acids).
-
Add the Pd-catalyst and Base.[4] Seal immediately.
-
Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visual Workflows
Synthetic Pathway (DOT Diagram)
Figure 1: Sequential derivatization strategy ensuring regiochemical integrity.
Biological Screening Logic (DOT Diagram)
Figure 2: HTS workflow for phenotypic and target-based validation.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Matrix
| Variable | Condition A (Recommended) | Condition B (Alternative) | Outcome / Notes |
| DMF (Anhydrous) | Ethanol (Reflux) | DMF is faster; EtOH is greener but requires higher temp. | |
| DIPEA | DIPEA is easier to remove during workup. | ||
| Suzuki Catalyst | |||
| Suzuki Base | Phosphate bases often reduce de-boronation side reactions. |
Troubleshooting Guide
-
Issue: Incomplete
reaction at C2.-
Solution: Add catalytic Potassium Iodide (KI) to generate a transient, more reactive C2-I species (Finkelstein-like activation).
-
-
Issue: "Protodebromination" (Loss of Br without coupling) in Suzuki step.
-
Solution: Lower reaction temperature to 80°C and increase reaction time. Ensure solvent is strictly degassed.
-
References
-
Benzothiazole Scaffold Utility
-
Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.
-
-
Suzuki Coupling on Heterocycles
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Regioselectivity in Poly-halogenated Heterocycles
-
Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of polyhaloheterocycles." Chemical Society Reviews.
-
-
Biological Screening Protocols
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Real-Time Reaction Monitoring of 4,7-Dibromo-2-chlorobenzo[d]thiazole Synthesis via Reverse-Phase HPLC
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of the synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole. This compound is a critical building block in the development of organic electronics and pharmaceutical intermediates. The described reverse-phase HPLC protocol enables chemists and process scientists to accurately track the consumption of the starting material, 2-amino-4,7-dibromobenzo[d]thiazole, and the formation of the final product. This in-process control is essential for optimizing reaction conditions, maximizing yield, ensuring purity, and facilitating scalable manufacturing.
Introduction
This compound is a key intermediate used in the synthesis of advanced materials and complex drug molecules. Its synthesis often involves a Sandmeyer reaction, a versatile method for converting an aromatic amino group into various functionalities via a diazonium salt intermediate.[1][2][3] The conversion of 2-amino-4,7-dibromobenzo[d]thiazole to its 2-chloro counterpart is a classic example.[4][5]
However, Sandmeyer reactions can be accompanied by side reactions, leading to impurity formation that can complicate downstream processes and compromise final product quality.[5] Therefore, meticulous monitoring of the reaction progress is not just beneficial but imperative. High-Performance Liquid Chromatography (HPLC) is an indispensable Process Analytical Technology (PAT) tool for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[6][7][8] This note provides a detailed, field-tested protocol for monitoring this specific transformation, empowering researchers to make informed, data-driven decisions during synthesis.
The Underlying Chemistry: Sandmeyer Chlorination
The core of this synthesis is the diazotization of the primary aromatic amine, 2-amino-4,7-dibromobenzo[d]thiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.
-
Step 1: Diazotization. The aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a highly reactive arenediazonium salt.
-
Step 2: Chloro-de-diazoniation. The diazonium salt is then treated with cuprous chloride (CuCl), which catalyzes the release of nitrogen gas and the substitution of the diazonium group with a chlorine atom to yield the desired product.
Monitoring this reaction requires a chromatographic method capable of separating the more polar starting material from the less polar product and any potential by-products.
Chromatographic Method: Principles and Rationale
A reverse-phase HPLC method was developed to resolve the key components of the reaction mixture.
Why Reverse-Phase HPLC? Reverse-phase chromatography is the most common and versatile mode of HPLC.[9][10] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[11][12] In this system, non-polar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier.[13] The starting material, 2-amino-4,7-dibromobenzo[d]thiazole, contains an amino group, making it significantly more polar than the final product, this compound. This difference in polarity is the basis for their successful separation.
Column Selection: C18 (Octadecylsilane) A C18 column is the workhorse of reverse-phase HPLC, offering excellent hydrophobic separation power and high surface area.[9][12] Its long alkyl chains provide strong retention for non-polar and moderately polar aromatic compounds like those in our reaction mixture, ensuring a good separation window. The United States Pharmacopoeia (USP) designates C18 columns as classification L1, highlighting their widespread use and reliability.[10]
Mobile Phase Selection: Acetonitrile and Water A gradient elution using acetonitrile (ACN) and water provides a robust separation. Acetonitrile is a common organic modifier in reverse-phase HPLC, and its mixture with water allows for the fine-tuning of the mobile phase's eluting strength. A gradient, starting with a higher water percentage and increasing the ACN percentage over time, ensures that the polar starting material elutes early while providing enough organic strength to elute the less polar product in a reasonable time with good peak shape.
Detector and Wavelength Selection UV-Vis detection is ideal for this analysis due to the presence of chromophores (the benzothiazole ring system) in both the reactant and product. To determine the optimal wavelength, UV-Vis spectra of both the starting material and product should be acquired.[14] A wavelength where both compounds exhibit significant absorbance is chosen to ensure sensitive detection of all components. For benzothiazole derivatives, a wavelength in the 254-280 nm range is often suitable.[15][16] If a Diode Array Detector (DAD) is available, it can collect spectra across a range, which is invaluable for peak purity assessment and identification.[17]
Experimental Protocol
Materials and Reagents
-
Standards: 2-amino-4,7-dibromobenzo[d]thiazole (starting material), this compound (product).
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Methanol (HPLC Grade).
-
Reaction Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
Instrumentation and Conditions
| Parameter | Specification | Rationale |
| HPLC System | Any standard HPLC with a binary pump, autosampler, column oven, and UV/DAD detector. | Standard equipment for routine analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. | Provides excellent resolution for aromatic compounds.[9][10] |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 0-2 min: 50% B; 2-10 min: 50% to 95% B; 10-12 min: 95% B; 12-13 min: 95% to 50% B; 13-15 min: 50% B | Starts polar to elute the starting material, then ramps up to elute the product and any non-polar impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 265 nm | A wavelength providing good absorbance for both reactant and product. |
| Injection Vol. | 5 µL | A small volume to prevent column overloading. |
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the starting material and product standards into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This mix serves to identify the retention times of the key analytes.
Reaction Sampling and Preparation
This step is critical for obtaining an accurate snapshot of the reaction's progress. The reaction must be stopped (quenched) immediately upon sampling.[18][19]
-
Sampling: At specified time intervals (e.g., t=0, 30 min, 1h, 2h, etc.), carefully withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a pre-prepared HPLC vial containing 1.0 mL of a 50:50 acetonitrile/water mixture. This dilutes the sample and stops the reaction by altering the solvent environment.
-
Filtration: If the quenched sample contains solids, filter it through a 0.45 µm syringe filter into a clean HPLC vial before injection. This protects the HPLC column from clogging.
Results and Data Interpretation
By injecting samples at various time points, a series of chromatograms will be generated, illustrating the reaction's progression.
-
t=0 (Initial Time Point): The chromatogram should show a major peak corresponding to the starting material, 2-amino-4,7-dibromobenzo[d]thiazole.
-
Intermediate Time Points: As the reaction proceeds, the peak area of the starting material will decrease, while a new peak, corresponding to the product this compound, will appear and grow.
-
t=final (Reaction Completion): The peak for the starting material should be minimal or absent, and the product peak should be maximized.
Calculating Conversion: The percentage conversion can be estimated by comparing the peak area of the starting material (SM) at a given time (t) to its area at the beginning of the reaction (t=0).
% Conversion = (1 - [Area_SM(t) / Area_SM(t=0)]) * 100
Note: This calculation assumes the response factors of the compounds are similar or is used for qualitative progress monitoring. For precise quantitative results, a calibration curve with standards of known concentrations is required.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; sample solvent mismatch. | Add a small amount of acid (e.g., 0.1% Trifluoroacetic Acid) to the mobile phase. Ensure the sample diluent is similar in composition to the initial mobile phase. |
| No Product Peak Detected | Reaction has not started; incorrect reaction conditions. | Verify the temperature is appropriate for diazonium salt formation. Check the quality and stoichiometry of reagents (especially NaNO₂). |
| Multiple Unexpected Peaks | Side reactions or impurities. | Use a DAD to check the UV spectra of the unknown peaks for identification clues. Consider adjusting reaction temperature or reagent addition rate. |
| Drifting Retention Times | Column temperature fluctuations; pump malfunction; column degradation. | Ensure the column oven is on and stable. Purge the pump to remove air bubbles. If the problem persists, flush or replace the column. |
Conclusion
The reverse-phase HPLC method detailed in this application note provides a powerful and effective tool for monitoring the Sandmeyer synthesis of this compound. It allows for the clear separation and tracking of the starting material and product, enabling precise control over the reaction. By implementing this protocol, researchers and process chemists can optimize reaction parameters, improve yield and purity, and ensure the robust and scalable production of this valuable chemical intermediate.
References
-
Baryshnikov, G. V., et al. (2019). Safe Synthesis of 4,7-Dibromo[20][21][22]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
-
ResearchGate. (2016). How to select wavelength in hplc method development?. ResearchGate. Retrieved from [Link]
-
Brereton, R. G., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
RSC Publishing. (2000). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Mobile tool for HPLC reaction monitoring. ResearchGate. Retrieved from [Link]
-
Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]
-
Barbas, A. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. Retrieved from [Link]
-
Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]
Sources
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- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. hawach.com [hawach.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
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- 21. Page loading... [guidechem.com]
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Troubleshooting & Optimization
common side products in 4,7-Dibromo-2-chlorobenzo[d]thiazole synthesis
Technical Support Center: Synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Executive Summary & Synthetic Context
This compound is a critical electrophilic building block, particularly in the synthesis of acceptor units for organic photovoltaics (OPV) and conjugated polymers.[1] The presence of bromine atoms at the C4 and C7 positions (peri-positions) creates significant steric and electronic effects that differentiate its synthesis from unsubstituted benzothiazoles.
The synthesis generally proceeds via two primary routes to install the C2-chlorine atom. Each route has a distinct "fingerprint" of side products that can compromise yield and device performance if not managed.
-
Route A (Sandmeyer): Diazotization of 2-amino-4,7-dibromobenzothiazole.[1]
-
Route B (Thiol-Chlorination): Chlorination of 4,7-dibromobenzothiazole-2-thiol (or its thione tautomer).[1]
Route A: The Sandmeyer Pathway (Amino Chloro)[2]
This is the most common laboratory-scale route.[1] However, the electron-deficient nature of the dibromo-core makes the diazonium intermediate highly electrophilic, increasing its susceptibility to side reactions.
Critical Side Product 1: 4,7-Dibromobenzo[d]thiazol-2(3H)-one (Hydrolysis)[1]
-
Structure: The chlorine at C2 is replaced by a hydroxyl group (tautomerizing to the cyclic amide/one form).
-
Mechanism: The diazonium intermediate (
) is extremely water-sensitive.[1] If aqueous acid (HCl) is used with insufficient chloride concentration, or if the reaction temperature rises, water competes with the chloride ion as the nucleophile. -
Diagnostic:
-
Prevention Protocol (Self-Validating):
-
Switch to Anhydrous Sandmeyer: Instead of aqueous
, use -Butyl Nitrite ( -BuONO) and anhydrous in dry Acetonitrile (MeCN).[1] -
The "Saturate" Rule: If aqueous conditions are mandatory, saturate the solution with
or use conc. to push the equilibrium toward chloro-substitution via the common ion effect.
-
Critical Side Product 2: 4,7-Dibromobenzothiazole (Protodeamination)[1]
-
Structure: The C2 position is occupied by a Hydrogen atom.
-
Mechanism: Radical reduction of the diazonium intermediate or the aryl radical. This often occurs if the reaction is heated too quickly or if a hydrogen-atom donor (like ethanol or THF) is present in the solvent system.
-
Diagnostic:
-
1H NMR: Appearance of a distinctive singlet at
(the C2-H proton).[1]
-
-
Prevention: Avoid ether-based solvents or alcohols during the radical step.[1] Use
or .[1]
Route B: The Thiol-Chlorination Pathway (Thiol Chloro)[1]
Preferred for larger scales, this route uses reagents like
Critical Side Product 3: Bis(4,7-dibromobenzo[d]thiazol-2-yl) disulfide (Dimerization)
-
Structure: Two benzothiazole units linked by an S-S bond.[1]
-
Mechanism: Oxidative coupling.[1] The starting material (2-thiol) is easily oxidized by air or mild oxidants before the chlorination can occur.
-
Diagnostic:
-
Solubility: The disulfide is often significantly less soluble in organic solvents than the thiol or the chloride.
-
Mass Spec: Doubled molecular weight pattern.[1]
-
-
Prevention:
-
Inert Atmosphere: The reaction must be run under strict
or . -
Reagent Order: Add the chlorinating agent (
) to the thiol suspension slowly. Ensure an excess of the chlorinating agent is present to cleave any disulfide formed in situ.
-
Visualizing the Pathways (Graphviz Diagram)
The following diagram illustrates the "decision tree" for the synthesis and where specific impurities branch off.
Caption: Figure 1.[1] Synthetic divergence showing the origin of hydrolysis, reduction, and dimerization side products in the synthesis of this compound.
Troubleshooting Guide & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product contains a high-melting solid insoluble in DCM. | Disulfide Formation. You likely used the Thiol route and had air exposure.[1] | Filter off the solid (disulfide). Treat the solid with |
| Strong IR peak at 1680 cm⁻¹; low yield. | Hydrolysis (Benzothiazolinone). Water entered the Sandmeyer reaction. | CRITICAL: Switch to anhydrous conditions ( |
| NMR shows a singlet at ~9.3 ppm. | Protodeamination. The diazonium radical abstracted a proton from the solvent. | Avoid THF or Ethanol.[1] Use Acetonitrile or DCM.[1] Lower the reaction temperature during the radical decomposition step. |
| Reaction stalls; starting material remains. | Steric Hindrance. The 4-Bromo substituent blocks the C2 position. | Increase reaction time and temperature.[1][2][3] For Sandmeyer, ensure the diazonium salt is fully formed at 0°C before heating. |
Frequently Asked Questions
Q: Can I brominate 2-chlorobenzothiazole directly to get the 4,7-dibromo product? A: No. Direct electrophilic bromination of 2-chlorobenzothiazole is highly regioselective for the C6 position (para to the nitrogen) and then C4 .[1] You will obtain a mixture of 6-bromo, 4,6-dibromo, and 4,5,6-tribromo derivatives.[1] The 4,7-substitution pattern requires starting from a pre-brominated aniline (e.g., 2,5-dibromoaniline) to close the ring [1].[1]
Q: Why is the anhydrous Sandmeyer preferred for this specific molecule?
A: The 4,7-dibromo substituents are electron-withdrawing.[1] This makes the C2-diazonium intermediate exceptionally electrophilic.[1] In the presence of even trace water, the rate of hydrolysis (
Q: How do I remove the 2-hydroxy impurity? A: The 2-hydroxy impurity (benzothiazolinone) is significantly more acidic and polar than the target.[1]
-
Dissolve the crude mixture in DCM.
-
Wash with 1M NaOH (The impurity will deprotonate and move to the aqueous layer).
-
Dry the organic layer.[2]
-
Recrystallize from Ethanol/Water if necessary.[1]
References
-
BenchChem. (2025).[1][4][3][5] An In-depth Technical Guide to the Synthesis of 2-Chloro-4-bromobenzothiazole from 2,6-dibromoaniline. Link (Note: General protocol adapted for 2,5-dibromo isomer).[1]
-
National Institutes of Health (NIH). (2021).[1] Deaminative chlorination of aminoheterocycles. PubMed Central.[1] Link
-
Ossila. (2025).[1] 4,7-Dibromo-2,1,3-benzothiadiazole: Material Properties and Synthesis. Link
-
PubChem. (2025).[1] 4,7-Dibromo-2,1,3-benzothiadiazole Compound Summary. Link[1]
Sources
optimizing purity of 4,7-Dibromo-2-chlorobenzo[d]thiazole by recrystallization
Answering the user's request.## Technical Support Center: Optimizing Purity of 4,7-Dibromo-2-chlorobenzo[d]thiazole by Recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound. As a critical building block in the synthesis of conducting polymers for organic electronics, its purity is paramount to the final material's performance.[1][2] This document moves beyond a simple procedural outline, offering in-depth troubleshooting and causal explanations to empower users to overcome common challenges encountered during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
Based on its chemical properties, Toluene is an excellent initial choice. It effectively dissolves the compound when hot but has significantly lower solubility at room temperature, which is the ideal characteristic for a recrystallization solvent.[1][3] For finer control, a mixed solvent system, such as Toluene-Hexane, can be employed.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens if the compound is highly impure or if the solution cools too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to ensure it is no longer supersaturated at that high temperature, and then allow it to cool much more slowly.[4]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?
This is typically due to one of two reasons: either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the nucleation process has been inhibited.[4][5] Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound. If that fails, you will need to remove some solvent by gentle heating or under reduced pressure and attempt the cooling process again.[4][6]
Q4: After recrystallization, my product is still yellow/orange. How can I get a whiter product?
The persistent color is likely due to highly soluble, colored impurities that remain trapped in the crystal lattice or adsorbed on the crystal surface.[6] To remove these, a decolorization step using activated charcoal is recommended. After dissolving your crude product in the hot solvent, allow the solution to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before setting the solution to cool and crystallize.[6]
Q5: How can I verify the purity of my recrystallized product?
The most straightforward method is melting point analysis. A pure crystalline solid will have a sharp, defined melting point. The literature melting point for this compound is in the range of 186-191°C.[1][3] A broad melting range indicates the presence of impurities. For more rigorous analysis, techniques like ¹H NMR, GC-MS, or elemental analysis can be employed.[7]
In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect explanations for common issues encountered during the recrystallization of this compound.
Issue 1: Low Recovery of Crystalline Product
-
Question: I started with 5 grams of crude material, but only recovered 2 grams of pure crystals. Why is my yield so low?
-
Answer & Rationale: A low yield is one of the most common frustrations in recrystallization. The primary principle of this technique relies on the solubility difference of your compound in a solvent at two different temperatures.[8][9][10] However, some of your desired product will always remain dissolved in the cold solvent (the "mother liquor"). The key is to minimize this loss.
-
Causality 1: Excess Solvent: The most frequent error is using too much solvent to dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one. An excessive volume of solvent will require a much lower temperature to achieve supersaturation, and more of your product will remain in solution.
-
Solution 1: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves. This ensures you are using the minimum amount necessary.[11]
-
Causality 2: Premature Filtration: If you filter the cold solution to collect your crystals and the mother liquor is not sufficiently chilled, a significant amount of your product will be lost.
-
Solution 2: Always cool your crystallized solution in an ice-water bath for at least 20-30 minutes before vacuum filtration. This maximizes the amount of product that crashes out of the solution.
-
Causality 3: Inappropriate Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product.
-
Solution 3: Always wash your crystals on the filter with a minimal amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of your product.
-
Issue 2: Premature Crystallization During Hot Filtration
-
Question: When I try to filter my hot solution to remove insoluble impurities, my product crystallizes in the filter paper and funnel. How do I prevent this?
-
Answer & Rationale: This happens because the filtration apparatus is at a lower temperature than your boiling solution. As the solution comes into contact with the cooler glass and filter paper, its temperature drops, it becomes supersaturated, and the product crystallizes prematurely.[6]
-
Causality: A significant temperature gradient between the boiling solution and the filtration setup.
-
Solution: You must keep the entire system hot during the filtration process.
-
Use a Stemless Funnel: A funnel with a long stem provides a large surface area for cooling and is prone to clogging. A stemless or short-stemmed funnel is highly recommended.[6]
-
Pre-heat the Apparatus: Place your receiving Erlenmeyer flask on a hot plate with a small amount of the pure solvent boiling inside. The rising vapor will heat the flask and the funnel placed on top. Ensure the funnel is also hot by allowing the solvent vapor to pass through it for a few minutes before adding your solution.[6]
-
Work Quickly: Perform the filtration in batches, keeping the main solution hot, to minimize the time the solution spends in the funnel.
-
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Solvent volumes and temperatures should be optimized based on the scale of your reaction and the initial purity of the crude material.
1. Solvent Selection & Data Summary
The ideal solvent should dissolve the compound completely at its boiling point and poorly at low temperatures.
| Parameter | Recommended Solvent System | Rationale & Key Data |
| Primary Solvent | Toluene | Good solvating power when hot, poor when cold. Boiling Point: ~111°C. |
| Purity Target | >98% (GC) | For applications in organic electronics.[1] |
| Appearance | White to light-yellow crystalline powder | Significant deviation may indicate impurities. |
| Melting Point | 186-191 °C | A sharp melting point within this range indicates high purity.[3] |
2. Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 100-150 mL of toluene to its boiling point on a hot plate.
-
Saturation: Carefully add the boiling toluene to the Erlenmeyer flask in small portions (10-15 mL at a time). Swirl the flask on the hot plate after each addition until the solid is fully dissolved. Use the minimum amount of hot toluene required.
-
(Optional) Decolorization: If the solution is darkly colored, remove it from the heat and allow it to cool for 1-2 minutes. Add a spatula tip of activated charcoal (approx. 1-2% by weight of your compound). Place the flask back on the hot plate and gently boil for 5 minutes.
-
Hot Gravity Filtration: Set up a stemless funnel with fluted filter paper over a clean Erlenmeyer flask. Pre-heat the apparatus as described in the troubleshooting guide. While keeping the solution near boiling, pour it through the fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass. Allow the solution to cool slowly to room temperature on a benchtop insulated with a cork ring or paper towels. Slow cooling is critical for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount (5-10 mL) of ice-cold toluene to rinse away any remaining mother liquor.
-
Drying: Continue to draw air through the crystals for 15-20 minutes to partially dry them. Transfer the crystalline powder to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Visualization of Workflow & Troubleshooting
Recrystallization Troubleshooting Flowchart
The following diagram illustrates a logical decision-making process for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Westin, J. Recrystallization - Organic Chemistry. Jack Westin. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]
-
MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([8][9][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
MDPI. Safe Synthesis of 4,7-Dibromo[8][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
- Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
MDPI. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Royal Society of Chemistry. An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry. [Link]
-
PubChem. 4-Bromo-7-chlorobenzo[d]thiazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
PubMed. Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples. [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]
Sources
- 1. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | 15155-41-6 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. praxilabs.com [praxilabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. jackwestin.com [jackwestin.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Suzuki Reactions with 4,7-Dibromo-2-chlorobenzo[d]thiazole
Welcome to the technical support center for researchers utilizing 4,7-Dibromo-2-chlorobenzo[d]thiazole in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges encountered with this electron-deficient, polyhalogenated heterocyclic substrate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Diagnosis and Resolution of Failed Reactions
This section addresses specific experimental failures in a question-and-answer format. We diagnose the likely causes for each issue and provide a logical sequence of corrective actions.
Question 1: Why am I observing low to no conversion of my this compound starting material?
Low or no conversion is the most common failure mode and typically points to a problem with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Answer:
The issue likely stems from an inefficient catalyst system or suboptimal reaction conditions that fail to promote the challenging oxidative addition step with your electron-deficient substrate. The benzothiazole nitrogen can also coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1]
Causality & Recommended Actions:
-
Inadequate Catalyst/Ligand System: The oxidative addition of palladium into the C-X bond is often the rate-determining step.[2] For an electron-deficient and sterically hindered substrate like this, the choice of ligand is critical.
-
Action: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition.[1] See the table below for recommended systems.
-
-
Insufficiently Active Base: The base is crucial for activating the boronic acid/ester to facilitate the transmetalation step.[3] If the base is too weak or poorly soluble, this step will be slow or nonexistent.
-
Action: Use a stronger, more effective base. While Na₂CO₃ or K₂CO₃ are common, they are often insufficient for challenging substrates. Switch to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (caesium carbonate), which are more potent.[1] Ensure a small amount of water is present to help dissolve the base and facilitate the reaction.[4]
-
-
Reaction Temperature is Too Low: Many Suzuki couplings require thermal energy to overcome activation barriers.
-
Action: Increase the reaction temperature. If you are running the reaction at 80 °C, consider incrementally increasing it to 100-110 °C.[1] Always monitor for potential thermal decomposition of your starting material or product.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[1][5] Incomplete degassing allows oxygen to oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Action: Ensure rigorous degassing of your solvent and reaction mixture. Bubbling argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst is essential. Maintain a positive inert gas pressure throughout the reaction.
-
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| Pd₂(dba)₃ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (10:1) | 100-110 |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2-3 equiv.) | Toluene / H₂O (10:1) | 110 |
| Pd(dppf)Cl₂ (3-5 mol%) | (self-ligated) | K₂CO₃ (2 equiv.) | DME | 80-90[6] |
Question 2: My reaction is working, but I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Controlling selectivity on a polyhalogenated substrate is a common challenge. The relative reactivity of the C-Br and C-Cl bonds, as well as the two C-Br bonds, dictates the product distribution.
Answer:
The inherent differences in bond dissociation energies (C-Br < C-Cl) and the electronic environment of each halogenated position allow for selective coupling. Generally, oxidative addition occurs more readily at C-Br bonds than C-Cl bonds. Between the two C-Br bonds at the 4- and 7-positions, subtle electronic differences may favor one over the other, though often a mixture is obtained under forcing conditions.
Causality & Recommended Actions:
-
To Favor Mono-substitution:
-
Action: Carefully control the stoichiometry. Reduce the amount of boronic acid/ester to 0.9-1.0 equivalents relative to the dibromo-substrate. This makes the boronic acid the limiting reagent, statistically favoring a single coupling event.
-
Action: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized and before significant di-substitution occurs.
-
-
To Favor Di-substitution:
-
Action: Use an excess of the boronic acid/ester (e.g., 2.2-2.5 equivalents).
-
Action: Increase the catalyst loading and prolong the reaction time. More forcing conditions (higher temperature) may be necessary to couple the second, less reactive C-Br bond.[4]
-
Diagram 1: Logical Flow for Troubleshooting Failed Reactions
Caption: A decision tree for systematic troubleshooting.
Question 3: I'm observing significant amounts of dehalogenation or protodeboronation side products. What is the cause and how can I minimize this?
Dehalogenation (replacement of a halogen with hydrogen) and protodeboronation (replacement of the -B(OR)₂ group with hydrogen) are common side reactions that consume starting materials and reduce yield.
Answer:
These side reactions are often promoted by the presence of trace water or other proton sources, and can be exacerbated by certain bases or prolonged reaction times at high temperatures.[7][8] Electron-deficient boronic acids are particularly susceptible to protodeboronation.[9]
Causality & Recommended Actions:
-
Source of Protons: While a small amount of water is often beneficial for dissolving the base, excess water can lead to these side reactions.[8]
-
Action: Use anhydrous solvents if possible, especially if you are using a base like KF which can be effective under anhydrous conditions.[7] If using an aqueous base, ensure the water content is controlled (e.g., a 10:1 or 20:1 solvent:water ratio).
-
-
Boronic Acid vs. Boronic Ester Stability: Boronic acids can be less stable than their corresponding esters (e.g., pinacol esters).[10][11]
-
Action: Consider using the pinacol ester of your boronic acid. They are generally more robust and less prone to protodeboronation, although they may react more slowly.[10]
-
-
Base Choice: Some bases can promote side reactions more than others.
-
Action: If dehalogenation is a major issue, consider switching to a weaker base like K₂CO₃ or a phosphate base (K₃PO₄) and avoid strong alkoxide bases.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the three halogen atoms on this compound?
The expected order of reactivity for oxidative addition is C7-Br ≈ C4-Br > C2-Cl. The carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond in Suzuki couplings. Selective coupling at the C-Br positions while leaving the C-Cl position intact should be readily achievable.
Q2: My boronic acid is expensive. Can I use a boronic ester instead?
Yes. Pinacol boronic esters are excellent alternatives. They offer enhanced stability against degradation and protodeboronation but may require slightly more forcing conditions (higher temperature or longer reaction times) as the transmetalation step can be slower compared to the corresponding boronic acid.[10][11][12]
Q3: What is the purpose of degassing the reaction mixture?
The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[5] Oxygen present in the solvent or headspace of the reaction flask can oxidize Pd(0) to Pd(II), which is not catalytically active in the primary cycle. This "kills" the catalyst and stops the reaction. Thoroughly degassing the mixture by sparging with an inert gas (argon or nitrogen) removes dissolved oxygen and is critical for success.[5]
Q4: Can the benzothiazole nitrogen interfere with the reaction?
Yes. The nitrogen atom in the benzothiazole ring can act as a ligand, coordinating to the palladium catalyst.[13] This can sometimes inhibit the reaction by occupying a coordination site needed for the catalytic cycle to proceed. In some cases, a "ligand-free" approach using a catalyst like Pd(OAc)₂ can be effective, as the substrate itself may act as a sufficient ligand.[13] However, for this challenging substrate, a well-chosen external phosphine ligand is generally recommended to ensure high activity.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.1 equiv for mono-coupling; 2.2 equiv for di-coupling)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
SPhos (0.02-0.04 equiv)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd₂(dba)₃ and SPhos ligand under a positive flow of argon.
-
Add anhydrous 1,4-dioxane and deionized water (e.g., 5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction) via syringe.
-
Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
References
-
Al-Masum, M., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]
-
Baryshnikov, G. V., et al. (2020). Suzuki cross-coupling reactions of 4,7-dibromo[7][13][14]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Sheremetev, A. B., et al. (2021). Benzo[1,2-d:4,5-d′]bis([5][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. [Link]
-
Rakitin, O. A., et al. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][13][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules. [Link]
-
El-hady, O. M. (2019). Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. ResearchGate. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Sheremetev, A. B., et al. (2016). Safe Synthesis of 4,7-Dibromo[7][13][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. [Link]
-
Scott, J. K., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal. [Link]
-
Singh, G., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Maimaiti, A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Das, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
alternative catalysts for cross-coupling of 4,7-Dibromo-2-chlorobenzo[d]thiazole
The following technical guide is designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the complex reactivity of 4,7-Dibromo-2-chlorobenzo[d]thiazole , a scaffold critical for developing organic semiconductors, fluorophores, and bioactive heterocycles.
Topic: Alternative Catalysts & Regioselectivity Troubleshooting Document ID: TSC-2024-BTZ-09 Last Updated: February 2026
The Substrate Challenge: "The Tri-Halo Paradox"
Researchers often fail with This compound because they treat it as a generic aryl halide. It is not. It is a multi-electrophilic system with three distinct reactivity zones.
Your choice of catalyst determines which halogen reacts.[1]
Reactivity Map
-
Zone 1 (C2-Cl): The "Chemical Chameleon."
-
Behavior: Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent Nitrogen/Sulfur. -
Trap: Standard basic Suzuki conditions (e.g.,
, aqueous) can hydrolyze this position to a ketone or ether before cross-coupling occurs.
-
-
Zone 2 (C4-Br): The "Steric Fortress."
-
Behavior: Peri-position to the thiazole nitrogen. Sterically crowded.
-
Challenge: Standard Pd catalysts often fail to couple here quantitatively, leading to mono-coupled (C7 only) byproducts.
-
-
Zone 3 (C7-Br): The "Standard Target."
Figure 1: Reactivity hierarchy based on catalyst and reaction mechanism.
Catalyst Selection Matrix
Do not default to
| Target Site | Bond Type | Recommended Catalyst System | Why? |
| C4-Br & C7-Br | C–C | Pd-PEPPSI-IPr or Pd-RuPhos G3 | Steric Power. Standard Pd catalysts struggle to couple the crowded C4-Br. PEPPSI (N-heterocyclic carbene) ligands are bulky and electron-rich, forcing oxidative addition at hindered sites. |
| C2-Cl | C–C | Ni(cod)₂ / dtbbpy | Bond Energy. The C–Cl bond is strong. Nickel has a smaller atomic radius and higher affinity for oxidative addition into C–Cl bonds compared to Pd. |
| C2-Cl | C–N / C–O | None (SₙAr) or CuI / Phenanthroline | Mechanism Switch. The C2 position is electron-deficient. Use simple base-mediated substitution ( |
| All Sites | C–C | Ni(cod)₂ / PCy₃ | "Scorched Earth." High-loading Nickel will activate all halogens. Use only if you want to tri-functionalize the molecule symmetrically. |
Protocol Deep Dives (Troubleshooting Mode)
Protocol A: Selective Coupling of Bromides (Leaving C2-Cl Intact)
Goal: Functionalize C4 and C7 with aryl groups while keeping C2-Cl for later modification. Common Failure: Dehalogenation of C2-Cl or incomplete coupling at C4.
The Solution: Pd-PEPPSI-IPr
-
Catalyst: Pd-PEPPSI-IPr (1–3 mol%). Alternative: Pd(OAc)₂ + SPhos.
-
Base:
(Anhydrous). Crucial: Avoid carbonate bases ( ) in wet solvents to prevent C2-Cl hydrolysis. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80°C.
Step-by-Step:
-
Charge reaction vessel with substrate (1.0 eq), Boronic acid (2.5 eq),
(3.0 eq), and Pd-PEPPSI-IPr (0.02 eq). -
Evacuate and backfill with Argon (x3).
-
Add anhydrous Toluene (0.1 M concentration).
-
Stir at 80°C for 12 hours.
-
QC Check: TLC will show the disappearance of starting material. If a mono-coupled product persists (likely C7), add 1 mol% more catalyst and raise temp to 100°C.
Protocol B: Nickel-Catalyzed C2-Cl Activation
Goal: Cross-coupling specifically at the C2-Chloride (often after Bromides are already substituted or if C2 is the target). Common Failure: Catalyst poisoning by sulfur in the benzothiazole ring.
The Solution: Ni/Bipyridine System
-
Catalyst:
(10 mol%) + 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%). -
Nucleophile: Aryl Zinc (Negishi) or Aryl Boronic Ester (Suzuki-Miyaura).
-
Solvent: THF/DMA (9:1 ratio).
-
Note: High catalyst loading (10%) is required because the benzothiazole sulfur can weakly coordinate to Ni, reducing its turnover number.
Troubleshooting Decision Tree
Use this logic flow when your reaction fails.
Figure 2: Troubleshooting logic for common cross-coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃ / Water) for this substrate? A: Risky. While this works for simple aryl bromides, the C2-Cl position in benzothiazole is prone to hydrolysis by hydroxide ions generated in aqueous basic media. You will likely get a mixture of the coupled product and the 2-hydroxy-benzothiazole impurity. Switch to anhydrous conditions (Toluene/CsF) to protect the C2-Cl.
Q: Why is the C4 position so difficult to couple compared to C7?
A: The C4 position is in the "bay region" (peri-position) relative to the thiazole nitrogen. This creates significant steric hindrance. Standard phosphine ligands (like
Q: I want to introduce an amine at C2. Do I need a Buchwald-Hartwig catalyst?
A: Likely not. Because C2 is adjacent to N and S, it is highly electron-deficient. You can often achieve this via
Q: Is Nickel a viable alternative for the Bromide coupling? A: Yes, but with a caveat. Nickel is less selective than Palladium. Ni(0) reacts rapidly with both Ar-Br and Ar-Cl bonds. If you use Nickel, you risk coupling all three positions (C2, C4, C7) simultaneously. Use Nickel only if you intend to functionalize all halogens or if you are specifically targeting the C2-Cl bond.
References
-
Selective Coupling of Polyhalogenated Heterocycles
- Title: Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends.
- Source:Chemical Science, 2013.
-
URL:[Link]
- Relevance: Establishes the reactivity hierarchy of halo-benzothiazoles (C2 activ
-
PEPPSI Catalyst Applications
- Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides.
- Source:Chemistry - A European Journal, 2006.
-
URL:[Link]
- Relevance: Validates the use of PEPPSI-IPr for hindered substr
-
Nickel Catalysis for C-Cl Activation
-
Reactivity of 4,7-Dibromobenzo[d][1,2,3]thiadiazole (Analog Study)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
increasing reaction efficiency for the synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole derivatives
This guide serves as a specialized Technical Support Center for the synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole .
Important Disambiguation:
WARNING: Do not confuse this target with 4,7-dibromo-2,1,3-benzothiadiazole (CAS: 15155-41-6).[1] The latter contains an N–S–N core and is a common OLED intermediate.[1] Your target is the benzothiazole (S–C=N) derivative, which requires a fundamentally different synthetic strategy.
Technical Support Center: High-Efficiency Synthesis Guide
Ticket ID: BZT-CL-47-SYN Subject: Optimization of this compound Synthesis Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Synthetic Strategy
Direct halogenation of the benzothiazole core typically yields the 4,6-isomer due to electronic directing effects.[1] To achieve the 4,7-substitution pattern efficiently, you must utilize a Retrosynthetic "Locking" Strategy :
-
Pre-functionalization: Start with 2,5-dibromoaniline to "lock" the bromine positions before ring closure.[1]
-
Cyclization: Construct the thiazole ring (Hugershoff-type reaction).
-
Sandmeyer Transformation: Convert the C2-amine to C2-chloride using non-aqueous conditions to prevent hydrolysis.[1]
Module 1: Visual Workflow & Logic
The following diagram outlines the critical pathway and decision points for troubleshooting low yields.
Figure 1: Critical path analysis for the synthesis of this compound, highlighting the mandatory precursor selection and the anhydrous Sandmeyer modification.
Module 2: Step-by-Step Protocols & Troubleshooting
Phase 1: Synthesis of the Precursor (2-Amino-4,7-dibromobenzothiazole)
The Challenge: Ensuring ring closure occurs at the correct position (C6 of the aniline) without over-brominating.
Optimized Protocol:
-
Dissolution: Dissolve 2,5-dibromoaniline (1.0 eq) in glacial acetic acid (10 mL/g).
-
Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq).[1] Stir for 20 min.
-
Cyclization: Add Bromine (Br₂, 1.05 eq) in acetic acid dropwise at <10°C. Note: Exothermic.
-
Workup: Pour into crushed ice/water. Neutralize with NH₄OH to pH 8.[1] Filter the precipitate.[1][2][3][4]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Sticky/Tar Product | Polymerization or excess Br₂.[1] | Keep temperature strictly <10°C during Br₂ addition.[1] Ensure vigorous stirring. |
| Low Yield | Incomplete precipitation.[1] | The hydrobromide salt is soluble.[1] You must neutralize to pH 8-9 to liberate the free base before filtration.[1] |
| Wrong Regiochemistry | Impure Starting Material.[1] | Verify 2,5-dibromoaniline by NMR. If you use 2,4-dibromoaniline, you will get the 5,7-isomer.[1] |
Phase 2: The Efficiency Step (Non-Aqueous Sandmeyer)
The Challenge: The standard aqueous Sandmeyer (NaNO₂/HCl) is inefficient for this substrate because the electron-withdrawing bromines make the diazonium intermediate unstable and prone to hydrolysis (forming the 2-hydroxy impurity).
High-Efficiency Protocol (Doyle Modification):
-
Setup: Flame-dry a 3-neck flask. Maintain an Argon atmosphere.
-
Catalyst: Suspend anhydrous CuCl₂ (1.2 eq) in dry Acetonitrile (MeCN).
-
Diazotization: Add tert-Butyl Nitrite (t-BuONO, 1.5 eq) dropwise to the mixture.
-
Addition: Add the 2-amino-4,7-dibromobenzothiazole (from Phase 1) portion-wise over 30 mins at room temperature.
-
Heating: Heat to 65°C for 1-2 hours. Monitor gas evolution (N₂).
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Product is -OH (Phenol) | Water ingress. | Use HPLC-grade dry MeCN.[1] Switch from NaNO₂ (aqueous) to t-BuONO (organic).[1] |
| Product is -H (Reduced) | Radical abstraction from solvent.[1] | Avoid THF or alcohols.[1] Use MeCN strictly. Ensure CuCl₂ is anhydrous (green/brown powder, not blue).[1] |
| Incomplete Conversion | Poor diazonium solubility.[1] | Increase solvent volume.[1] The intermediate diazonium salt can precipitate; ensure efficient stirring.[1] |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Copper(I) Chloride (CuCl) instead of Copper(II) Chloride (CuCl₂)?
-
Answer: For the tert-butyl nitrite method, CuCl₂ is preferred .[1] The mechanism involves an oxidative radical ligand transfer.[1] CuCl₂ provides the chloride source immediately.[1] If you use CuCl, you risk forming the "Sandmeyer dimer" (Ar-Ar) or requiring an induction period.[1]
Q2: How do I confirm I have the 4,7-isomer and not the 4,6-isomer?
-
Answer: Use 1H NMR coupling constants .
Q3: The product is not precipitating during the Phase 1 workup.
-
Answer: 2-amino-benzothiazoles can form stable complexes with acetic acid.[1] Pour the reaction mixture into a large excess of ice water (10:1 ratio) and adjust the pH to >9 using concentrated ammonia. Let it sit for 2 hours; the "oily" phase usually solidifies.[1]
Q4: Why is my final product turning yellow/brown on storage?
-
Answer: C2-chloro benzothiazoles are reactive electrophiles.[1] They can slowly hydrolyze in moist air to release HCl and form the 2-hydroxy derivative (benzothiazolone).[1] Store the product in a desiccator, preferably under Argon, at 4°C.
References & Authoritative Grounding
-
General Benzothiazole Synthesis (Hugershoff Reaction):
-
Non-Aqueous Sandmeyer (The Doyle Protocol):
-
Regioselectivity Verification:
Disclaimer: The protocols provided above involve hazardous chemicals (Bromine, Alkyl Nitrites).[1] All experiments must be conducted in a fume hood with appropriate PPE.[1] This guide is for research purposes only.
Sources
Technical Support Center: Resolving Solubility Challenges of 4,7-Dibromo-2-chlorobenzo[d]thiazole in Reaction Media
Welcome to the technical support center for 4,7-Dibromo-2-chlorobenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that its unique structure, while valuable, can present solubility challenges in various reaction media. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to provide you with a reliable resource.
Understanding the Solubility Profile of this compound
The inherent low solubility of this compound in many common organic solvents at room temperature can be attributed to its rigid, planar, and halogen-rich structure. These features contribute to strong intermolecular forces, such as π-π stacking and halogen bonding, which in turn lead to a stable crystal lattice that is resistant to dissolution. Overcoming these forces is key to achieving a homogeneous reaction mixture, which is often crucial for optimal reactivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on the solubility of structurally similar compounds, such as 4,7-Dibromo-2,1,3-benzothiadiazole, high-boiling point aromatic and polar aprotic solvents are the most effective. We recommend starting with the following:
-
Toluene: Often a good starting point, especially for cross-coupling reactions like Suzuki and Stille couplings.[1][2]
-
Dimethylformamide (DMF): Its high polarity and boiling point make it an excellent choice for a variety of reactions, including nucleophilic aromatic substitutions (SNAr).[3] It is particularly effective at solvating polar intermediates and can often dissolve substrates upon heating.
-
Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is a strong, polar aprotic solvent that can be very effective, especially with heating.
-
Dioxane: A common solvent for cross-coupling reactions.
-
Chloroform: Can be effective for less polar reaction systems.
Q2: My compound is not dissolving in the chosen solvent at room temperature. What should I do?
A2: It is common for this compound to exhibit poor solubility at ambient temperatures. The first and most common step is to apply heat. Many reactions involving similar dibromo-heterocycles are run at elevated temperatures, sometimes as high as 130°C in DMF, which significantly improves solubility.[3] Always ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air and moisture, especially at high temperatures.
Q3: Can I use a solvent mixture to improve solubility?
A3: Absolutely. Using a co-solvent system can be a highly effective strategy. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like toluene with an aqueous base solution is standard. The addition of water can sometimes aid in the dissolution of inorganic reagents, and the biphasic nature of the reaction is often beneficial. For other reactions, adding a small amount of a stronger solvent like DMF or DMSO to a less polar solvent like toluene can significantly enhance solubility without drastically changing the overall polarity of the reaction medium.
Q4: Are there any additives that can enhance the solubility of this compound?
A4: While less common for this specific class of compounds in typical organic reactions, the use of solubility-enhancing additives is a valid strategy in formulation science and could be adapted. However, for synthetic purposes, optimizing the solvent and temperature is usually the most direct approach. In some cases, for analytical purposes like NMR, derivatization to a more soluble analogue can be considered.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition of another reagent. | The addition of the new reagent has decreased the overall solvating power of the reaction medium. | 1. Gently heat the reaction mixture to redissolve the compound. 2. Consider adding a small amount of a co-solvent in which all components are soluble. 3. Add the second reagent slowly and at a slightly elevated temperature. |
| Reaction is sluggish or does not proceed to completion despite the reagents being soluble at the reaction temperature. | While the starting material is soluble, a poorly soluble intermediate or product may be forming and inhibiting the reaction. | 1. Increase the reaction temperature to improve the solubility of all species. 2. Choose a solvent that is known to be effective for the specific reaction type (e.g., DMF for SNAr reactions).[3] 3. Ensure efficient stirring to maintain a well-mixed suspension if a precipitate is unavoidable. |
| Difficulty in obtaining a solution for NMR analysis. | The concentration required for NMR is not achievable in common deuterated solvents. | 1. Use high-boiling point deuterated solvents like DMSO-d6 or DMF-d7 and acquire the spectrum at an elevated temperature. 2. If possible, perform a derivatization reaction to create a more soluble analogue for characterization purposes. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from established procedures for similar dibromo-heterocyclic compounds.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene to water).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. The mixture should become homogeneous or a fine slurry.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous workup and purification.
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is based on conditions found to be effective for SNAr reactions of related dibromo-heterocycles.[3][4]
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Solvent (e.g., DMF, MeCN, or THF)
-
Optional: Base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as a salt.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel. Gentle heating may be required to achieve dissolution.
-
Purge the vessel with an inert gas.
-
Add the nucleophile (1.1 to 2.5 equivalents). If a base is required, it should be added at this stage.
-
Heat the reaction mixture to the desired temperature. For less reactive nucleophiles, or to achieve di-substitution, temperatures up to 130°C in DMF may be necessary.[3]
-
Monitor the reaction by TLC or LC-MS. The reaction in DMF is often faster than in less polar solvents like THF or MeCN.[4]
-
After completion, cool the mixture and proceed with workup, which typically involves pouring the reaction mixture into water to precipitate the product, followed by filtration and purification.
Visualization of Concepts
Decision-Making Workflow for Solvent Selection
Caption: Key intermolecular forces influencing the solubility of the target compound.
References
-
Rakitin, O. A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[3][4][5]hiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(16), 4963. [Link]
-
Chmovzh, T. N., et al. (2018). Safe Synthesis of 4,7-Dibromot[3][4][6]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2641. [Link]
Sources
- 1. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE | 15155-41-6 [chemicalbook.com]
- 2. 4,7-Dibromo-2,1,3-benzothiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimization of reaction temperature and time for 4,7-Dibromo-2-chlorobenzo[d]thiazole
Welcome to the technical support center for the synthesis and optimization of 4,7-Dibromo-2-chlorobenzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of reaction temperature and time for this specific synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of your experiments with confidence.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction parameters to achieve high yield and purity. While a direct, one-pot synthesis is not commonly reported, a logical and effective pathway involves the initial formation of a 2-aminobenzothiazole scaffold, followed by bromination, and finally, the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction. The optimization of temperature and time is critical at each of these stages to maximize product formation while minimizing impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. At which stage should I focus my optimization efforts for temperature and time?
Low overall yield is a common issue in multi-step syntheses. It is crucial to identify the rate-limiting or lowest-yielding step. We recommend monitoring the reaction progress and purity at each stage using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Bromination Step: The bromination of the benzothiazole ring is often a challenging step. The high stability of the benzene ring requires robust brominating conditions.[1] Insufficient temperature or reaction time can lead to incomplete bromination, resulting in a mixture of mono-brominated and unreacted starting material. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of undesired side products.
-
Sandmeyer Reaction (Amino to Chloro Conversion): This reaction is often sensitive to temperature. The stability of the intermediate diazonium salt is a key factor. These salts are typically prepared at low temperatures (0-5°C) to prevent decomposition. The subsequent substitution reaction with a copper(I) chloride catalyst may require gentle warming to proceed at a reasonable rate.[2][3]
Recommendation: Begin by optimizing the bromination step, as this is a likely bottleneck. Once you have achieved a consistent and high yield of 2-amino-4,7-dibromobenzothiazole, you can then focus on optimizing the Sandmeyer reaction.
Q2: I'm observing incomplete bromination of the benzothiazole core. How can I drive the reaction to completion?
Incomplete bromination is typically an indication that the reaction conditions are not sufficiently forcing.
-
Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. For bromination of similar aromatic systems, temperatures can range from 60°C to refluxing at over 120°C.[4] A gradual increase in temperature in increments of 10-20°C is a prudent approach.
-
Reaction Time: Some bromination reactions can be slow and may require extended reaction times, sometimes up to 24-72 hours.[4] It is essential to monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed. Be aware that simply extending the reaction time without optimizing the temperature may not be sufficient and could lead to product degradation.[5]
| Parameter | Starting Recommendation | Optimization Strategy |
| Temperature | 60°C | Increase in 10-20°C increments |
| Time | 12 hours | Monitor until starting material is consumed |
Q3: My reaction mixture for the bromination step is turning dark, and I'm getting multiple spots on my TLC. What is happening?
The formation of a dark reaction mixture and multiple spots on a TLC plate are classic signs of side product formation and/or decomposition, often caused by excessive heat.
-
Causality: While higher temperatures can increase the rate of the desired reaction, they can also accelerate undesirable side reactions or lead to the degradation of the starting material or product.[6] The benzothiazole ring system, while aromatic, can be susceptible to decomposition under harsh conditions.
-
Troubleshooting Strategy:
-
Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Temperature Gradient: Consider a temperature gradient approach. Start the reaction at a lower temperature to allow for the initial, less-demanding stages of the reaction to proceed cleanly, and then gradually increase the temperature to push the reaction to completion.[6]
-
Solvent Choice: Ensure you are using an appropriate solvent. For brominations, solvents like concentrated sulfuric acid or hydrobromic acid are often used.[4][7] The choice of solvent can significantly impact the optimal reaction temperature and time.
-
Q4: What is the optimal temperature and time for the Sandmeyer reaction to convert the 2-amino group to the 2-chloro group?
The Sandmeyer reaction is a two-stage process, and each stage has its own temperature requirements.[2]
-
Diazotization (Formation of the Diazonium Salt): This step is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures.
-
Temperature: It is critical to maintain a low temperature, typically between 0°C and 5°C, using an ice-salt bath. This prevents the premature decomposition of the diazonium salt.
-
-
Substitution (Reaction with Copper(I) Chloride):
-
Temperature: The substitution reaction may be sluggish at very low temperatures. After the formation of the diazonium salt, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., to 40-60°C) to facilitate the displacement of the diazonium group with chloride.
-
Time: The reaction time can vary, but it is typically complete within a few hours. Monitor the reaction for the cessation of nitrogen gas evolution, which is a good indicator of reaction completion.
-
| Stage | Temperature | Time | Key Observations |
| Diazotization | 0-5°C | 15-30 minutes | Maintain a stable low temperature |
| Substitution | Room Temp to 60°C | 1-4 hours | Evolution of nitrogen gas |
Experimental Workflow for Optimization
Below is a generalized workflow for optimizing reaction temperature and time. This should be adapted for each specific step of the synthesis of this compound.
Caption: A logical workflow for the systematic optimization of reaction temperature and time.
Step-by-Step Protocol: Optimization of the Bromination Reaction
This protocol provides a detailed methodology for optimizing the bromination of the 2-aminobenzothiazole precursor.
-
Setup: In three separate small-scale reaction vessels, place your 2-aminobenzothiazole starting material and the appropriate solvent (e.g., concentrated sulfuric acid).
-
Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in hydrobromic acid) to each vessel while maintaining a consistent temperature.
-
Temperature Screening:
-
Vessel 1: Maintain at a lower temperature (e.g., 40°C).
-
Vessel 2: Maintain at a medium temperature (e.g., 60°C).
-
Vessel 3: Maintain at a higher temperature (e.g., 80°C).
-
-
Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, and 12 hours), take a small aliquot from each reaction mixture. Quench the aliquot, and analyze it by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product and any impurities.
-
Analysis: Based on the results, determine which temperature gives the best balance of reaction rate and purity.
-
Fine-Tuning: Once an optimal temperature is identified, you can perform further experiments to fine-tune the reaction time to ensure complete conversion without significant side product formation.
By following this structured approach, you can systematically and efficiently determine the optimal reaction temperature and time for each step in the synthesis of this compound, leading to improved yields and purity.
References
-
Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[7][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2576. [Link]
-
Sokolov, M. I., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][8][9]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(15), 4994. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Table. [Link]
-
Deghadi, S. S., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(21), 6683. [Link]
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S.
-
Getmanchuk, Y. P., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Polymers, 12(11), 2650. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. a. Table. [Link]
-
Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[7][8][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]
-
Ling, T. C., et al. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. AIP Conference Proceedings, 1905(1), 040011. [Link]
-
Sheir, D. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(30), 26435–26456. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Sheir, D. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). RSC Advances, 7(85), 54146-54165. [Link]
-
Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. [Link]
-
Unknown. (n.d.). 10. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. [Link]
- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1994).
-
Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2. (2021). ACS Infectious Diseases, 7(3), 624-637. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Table. [Link]
Sources
- 1. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
comparing reactivity of 4,7-Dibromo-2-chlorobenzo[d]thiazole with other dihalobenzothiazoles
The following guide details the reactivity profile, comparative analysis, and strategic functionalization of 4,7-Dibromo-2-chlorobenzo[d]thiazole . This analysis synthesizes physical organic chemistry principles with specific literature data on halogenated benzothiazoles and structurally homologous scaffolds (e.g., indazoles, benzothiadiazoles).
Executive Summary & Reactivity Landscape
This compound is a tri-halogenated heterocyclic scaffold offering three distinct sites for orthogonal functionalization. Unlike its more common isomer, 2,6-dichlorobenzothiazole (used for linear chain extension), the 4,7-dibromo variant provides a unique "bay-region" geometry suitable for preventing π-stacking aggregation in organic electronics and creating sterically constrained bioactive molecules.
The Reactivity Hierarchy
The molecule exhibits a clearly defined reactivity gradient governed by electronic activation at C2 and steric differentiation between C4 and C7.
-
C2-Position (Chlorine): Most Reactive. Activated by the adjacent ring nitrogen (C=N bond) and sulfur, this position is highly electrophilic. It undergoes Nucleophilic Aromatic Substitution (
) under mild conditions. -
C7-Position (Bromine): Moderately Reactive. In palladium-catalyzed cross-couplings, this position is preferred over C4. It is less sterically hindered and electronically accessible.
-
C4-Position (Bromine): Least Reactive. Located in the "peri" position relative to the thiazole nitrogen (N3), this site suffers from significant steric crowding. Functionalization here typically requires forcing conditions or specialized ligands.
Visualizing the Pathway
The following flowchart illustrates the sequential functionalization strategy, highlighting the divergence from standard benzothiazole chemistry.
Figure 1: Orthogonal reactivity map showing the sequential displacement of halogens based on electronic and steric factors.
Comparative Analysis: 4,7-Dibromo vs. Alternatives
The selection of the 4,7-dibromo scaffold is often driven by the need for specific steric properties that linear isomers cannot provide.
| Feature | 4,7-Dibromo-2-chloro | 2,6-Dichloro (Standard) | 2-Chloro-6-bromo |
| Primary Reactivity ( | High (C2-Cl) . Similar kinetics to other 2-Cl benzothiazoles. | High (C2-Cl) . | High (C2-Cl) . |
| Secondary Reactivity (Pd) | Regioselective (C7 > C4). Allows sequential introduction of two different aryl groups on the benzene ring. | Non-selective (C6). Only one site available on the benzene ring. | Selective (C6). Standard para-like extension. |
| Steric Profile | High. Substituents at C4/C7 create a "pocket" that disrupts planar stacking. Ideal for soluble dyes/OLEDs. | Low. Linear geometry promotes stacking/crystallinity. | Moderate. |
| Electronic Effect | Inductive Withdrawal. Halogens at C4/C7 lower the LUMO energy significantly more than a single C6 halogen. | Standard. | Standard. |
Critical Distinction: Benzothiazole vs. Benzothiadiazole
Warning: Researchers often confuse this scaffold with 4,7-dibromo-2,1,3-benzothiadiazole (BTD) .
-
BTD: Symmetric. C4 and C7 are equivalent.
-
Benzo[d]thiazole: Asymmetric. C4 is peri to Nitrogen; C7 is peri to Sulfur. They are not equivalent.
Detailed Experimental Protocols
These protocols are designed to validate the reactivity hierarchy:
Protocol A: C2-Nucleophilic Displacement ( )
Target: Substitution of Cl without affecting Br atoms.
Rationale: The C2 position is activated by the heterocyclic nitrogen.[1] The reaction proceeds via a Meisenheimer-like transition state.
-
Reagents: this compound (1.0 equiv), Nucleophile (e.g., Morpholine, 1.2 equiv),
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Workup: Pour into water, filter the precipitate.
-
Expected Outcome: >85% yield of 2-substituted-4,7-dibromobenzothiazole. The bromine atoms remain intact [1].
Protocol B: Site-Selective Suzuki Coupling (C7-Position)
Target: Coupling at the less hindered C7-Br.
Rationale: C4 is sterically shielded by the thiazole nitrogen lone pair and the ring geometry. Under controlled conditions, oxidative addition occurs preferentially at C7 [2, 3].
-
Reagents: Product from Protocol A (1.0 equiv), Arylboronic acid (1.1 equiv).
-
Catalyst System:
(5 mol%) or . Avoid bulky ligands like Buchwald phosphines here, as they might promote C4 coupling or bis-coupling. -
Base/Solvent:
(2M aq) / Toluene:Ethanol (2:1). -
Procedure:
-
Degas solvents thoroughly (Argon sparge).
-
Heat to 70-80°C (Oil bath). Do not reflux aggressively.
-
Monitor closely by HPLC/TLC to stop before bis-coupling occurs.
-
-
Mechanism: The Pd(0) inserts into the C7-Br bond faster than C4-Br due to lower steric penalty.
Protocol C: Forcing Suzuki Coupling (C4-Position)
Target: Derivatization of the remaining hindered C4-Br.
Rationale: The final bromine is crowded. High energy and electron-rich, bulky ligands are necessary to facilitate oxidative addition and reductive elimination in this crowded environment [4].
-
Reagents: Product from Protocol B (1.0 equiv), Arylboronic acid (1.5 - 2.0 equiv).
-
Catalyst System:
/ S-Phos or X-Phos (highly active ligands are required). -
Conditions: Toluene/Water or Dioxane/Water, 110°C (Reflux) or Microwave irradiation (120°C, 30 min).
-
Outcome: Formation of the 2,4,7-trisubstituted scaffold.
Supporting Data & Mechanistic Insights
Regioselectivity Drivers (C4 vs C7)
While direct kinetic data for the 2-chloro variant is proprietary in many contexts, the trend is strongly supported by data from the homologous indazole and benzothiadiazole series.
| Scaffold | Reaction | Preferred Site | Reason | Reference |
| 4,7-Dibromo-NH-Indazole | Suzuki Coupling | C7 | C4 is peri to N-H (Steric/Electronic repulsion). | [2, 3] |
| 4,7-Dibromo-2,1,3-BTD | Suzuki Coupling | Non-selective | Symmetry makes C4/C7 equivalent. | [5] |
| 4,7-Dibromobenzothiazole | Suzuki Coupling | C7 (Predicted) | C4 is peri to N (Position 3). Similar steric constraint to Indazole. | [4] |
Electronic Activation (C2)
The C2-Cl bond dissociation energy (BDE) is higher than C-Br, yet it reacts first with nucleophiles. This is a classic example of kinetic control via the
-
Relative Rate (
): 2-Cl >> 4-Br 7-Br (Halogens on the benzene ring are inert to without strong electron-withdrawing groups ortho/para to them).
References
-
BenchChem. (2025).[1] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from
-
RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.[2] Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective C7 bromination and Suzuki coupling of indazoles. PubMed Central. Retrieved from
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[2] Retrieved from
-
MDPI. (2025). Synthesis and Reactivity of 4,7-Dibromobenzo[d][1,2,3]thiadiazole. Retrieved from
Sources
A Comparative Guide to the Synthesis of 4,7-Dibromo-2-chlorobenzo[d]thiazole: Established Routes and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,7-Dibromo-2-chlorobenzo[d]thiazole
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. The presence of two bromine atoms at the 4 and 7 positions offers reactive handles for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex derivatives. The 2-chloro substituent provides an additional site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This trifunctionalized pattern makes this compound a valuable building block for the development of novel pharmaceuticals and organic electronic materials.
This guide provides a comprehensive overview and comparison of the primary synthetic routes to this compound, alongside alternative methodologies. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and a critical evaluation of their respective advantages and limitations.
Primary Synthetic Route: A Two-Step Approach from 2-Mercaptobenzothiazole
The most direct and widely applicable strategy for the synthesis of this compound involves a two-step sequence commencing with the readily available 2-mercaptobenzothiazole. This approach prioritizes the installation of the relatively stable 2-chloro substituent, followed by the more challenging dibromination of the electron-deficient benzothiazole ring.
Step 1: Synthesis of 2-Chlorobenzothiazole
The conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole is a crucial first step. Among the various reported chlorination methods, the use of sulfuryl chloride (SO₂Cl₂) offers high yields and operational simplicity.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) is charged with 2-mercaptobenzothiazole (1 equivalent).
-
Reagent Addition: An excess of sulfuryl chloride (approximately 6-10 equivalents) is added dropwise to the stirred 2-mercaptobenzothiazole at room temperature (20-25 °C). The addition should be controlled to maintain the reaction temperature below 50 °C.[1]
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring to quench the excess sulfuryl chloride. The aqueous layer will be acidic due to the formation of HCl and H₂SO₄.
-
Extraction and Purification: The product, 2-chlorobenzothiazole, which is often an oily liquid, is separated from the aqueous layer. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chlorobenzothiazole. Further purification can be achieved by vacuum distillation.[1]
Causality Behind Experimental Choices:
-
Sulfuryl Chloride as Reagent: Sulfuryl chloride is a powerful chlorinating agent that effectively converts the tautomeric thiol/thione group of 2-mercaptobenzothiazole into a chlorosulfonate intermediate, which then eliminates sulfur dioxide to yield the desired 2-chlorobenzothiazole. Its liquid form and relatively low boiling point (69 °C) make it easier to handle compared to gaseous chlorine.
-
Excess Reagent: The use of a significant excess of sulfuryl chloride ensures the complete consumption of the starting material and drives the reaction to completion.[1]
-
Temperature Control: While the reaction proceeds at room temperature, controlling the initial exotherm is crucial to prevent side reactions and ensure safety.
-
Aqueous Work-up: The quenching with ice water serves to hydrolyze the highly reactive excess sulfuryl chloride into sulfuric acid and hydrochloric acid, which are then easily removed in the aqueous phase.
Step 2: Dibromination of 2-Chlorobenzothiazole
The subsequent step involves the electrophilic aromatic substitution of the 2-chlorobenzothiazole core to introduce two bromine atoms at the 4 and 7 positions. This reaction typically requires harsh conditions due to the electron-withdrawing nature of the benzothiazole ring system, which is further deactivated by the 2-chloro substituent. A common and effective method for the bromination of similar benzothiadiazoles involves the use of elemental bromine in a strong acid medium, such as hydrobromic acid.[2][3]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, 2-chlorobenzothiazole (1 equivalent) is dissolved in a solution of hydrobromic acid (e.g., 48% aqueous solution).
-
Reagent Addition: Elemental bromine (a slight excess, typically 2.2-2.5 equivalents) is added portion-wise or dropwise to the stirred solution. The reaction mixture is then heated to reflux (typically 120-130 °C) for several hours (12-24 hours).
-
Reaction Monitoring: The progress of the dibromination can be monitored by techniques such as GC-MS or LC-MS to check for the disappearance of the starting material and the formation of the desired product.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any residual acid and salts, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bromine in Hydrobromic Acid: This combination provides a highly electrophilic brominating species (Br⁺) necessary to overcome the deactivation of the aromatic ring. The hydrobromic acid acts as both a solvent and a catalyst, protonating the benzothiazole nitrogen to further enhance the ring's susceptibility to electrophilic attack.[2][3]
-
Elevated Temperature: The high reaction temperature is required to provide the necessary activation energy for the electrophilic substitution on the deactivated aromatic system.
-
Quenching with a Reducing Agent: This step is essential for safety and to facilitate product isolation by removing the hazardous and volatile elemental bromine.
Workflow for the Primary Synthetic Route:
Caption: Primary synthesis of this compound.
Alternative Synthetic Route: A Strategy Involving a Sandmeyer Reaction
An alternative approach to the target molecule involves the synthesis of a dibrominated 2-aminobenzothiazole intermediate, followed by the conversion of the amino group to a chloro group via a Sandmeyer-type reaction. This route may be advantageous if the starting materials are more readily available or if issues arise with the direct bromination of 2-chlorobenzothiazole.
Step 1: Synthesis of 2-Amino-4,7-dibromobenzothiazole
This step can be approached in two ways:
-
Method A: Bromination of 2-Aminobenzothiazole: Direct bromination of commercially available 2-aminobenzothiazole.
-
Method B: Cyclization of a Brominated Precursor: Synthesis from a pre-brominated aniline derivative.
Experimental Protocol (Method A):
-
Reaction Setup: 2-Aminobenzothiazole (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: A solution of bromine (2.2-2.5 equivalents) in acetic acid is added dropwise to the cooled (0-5 °C) and stirred solution of 2-aminobenzothiazole.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours. The precipitated product, the hydrobromide salt of 2-amino-4,7-dibromobenzothiazole, is collected by filtration, washed with a small amount of cold acetic acid, and then with diethyl ether. The free base can be obtained by treating the salt with a base such as aqueous sodium bicarbonate.
Step 2: Sandmeyer Reaction to Introduce the Chloro Group
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide.[2]
Experimental Protocol:
-
Diazotization: 2-Amino-4,7-dibromobenzothiazole (1 equivalent) is suspended in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper).
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared cold diazonium salt solution is then added slowly to the stirred CuCl solution.
-
Reaction and Isolation: Nitrogen gas evolution is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent evaporated. The crude product is purified by column chromatography or recrystallization.
Workflow for the Alternative Synthetic Route:
Sources
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 3. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Data for 4,7-Dibromo-2-chlorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development and materials science, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison between computational modeling and experimental data for the halogenated heterocyclic compound, 4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS No. 898747-94-9). While this specific molecule is commercially available, it remains sparsely documented in peer-reviewed literature.[1] Consequently, this guide establishes a comprehensive framework for its characterization, leveraging data from close structural analogs to illustrate the powerful synergy between in silico predictions and real-world experimental validation.
The core principle underpinning this work is that computational models, when properly validated, can accelerate research by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. However, this predictive power is only realized when anchored to the ground truth of empirical data. This guide will walk through the methodologies for obtaining both sets of data, critically compare the expected outcomes, and explain the causality behind the experimental and computational choices made.
Part 1: The Experimental Benchmark – Acquiring the Ground Truth
The foundation of any molecular characterization lies in empirical, verifiable data. For a novel compound like this compound, a suite of spectroscopic and analytical techniques is employed to determine its structure, purity, and electronic properties.
Spectroscopic Characterization
Spectroscopy provides a fingerprint of a molecule, revealing details about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, two distinct signals in the aromatic region are expected for the two protons on the benzene ring.
-
¹³C NMR: Reveals the number and electronic environment of all unique carbon atoms. For our target molecule, seven distinct carbon signals are anticipated.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, identifying the functional groups present. Key expected vibrations for this compound include C=N stretching of the thiazole ring, C-Cl, C-Br, and aromatic C-H and C=C stretching frequencies.
Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information on the electronic transitions within the molecule. Conjugated systems like benzothiazole exhibit characteristic absorption maxima (λmax) corresponding to π → π* and n → π* transitions.
Structural Analysis: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, data from closely related brominated benzothiazole derivatives serve as an excellent proxy for understanding the expected geometry and packing forces, such as halogen bonding.
Part 2: The In Silico Approach – Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective means to predict a wide range of molecular properties before a compound is even synthesized.
The Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse for chemists due to its favorable balance of accuracy and computational cost. For halogenated heterocyclic systems, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311G(d,p) has been shown to provide reliable results. This combination accounts for electron correlation and includes polarization functions, which are essential for accurately describing the geometry and electronic properties of molecules with heteroatoms and halogens.
The Computational Workflow
The process of computationally characterizing a molecule follows a logical sequence of steps designed to yield accurate and validated predictions.
Step-by-Step Computational Protocol:
-
Geometry Optimization: An initial 3D structure of this compound is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: This is a crucial validation step. A true energy minimum will have no imaginary frequencies. This calculation also yields the predicted vibrational frequencies, which can be directly compared to an experimental FT-IR spectrum.
-
NMR Shielding Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants for each nucleus. These are then converted into chemical shifts (δ) by referencing them against the calculated shielding of TMS at the same level of theory.
-
Electronic Spectra Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
Part 3: The Comparison – Validating the Model
The true value of this dual approach is realized when the computational predictions are directly compared against the experimental results. This comparison serves to validate the chosen computational model and provides deeper insight into the molecule's properties.
Spectroscopic Data Comparison
The table below presents a hypothetical comparison based on experimental data from analogs like 2-chlorobenzothiazole and computational predictions for this compound.[2]
| Parameter | Experimental (Analog Data) | Computational Prediction |
| ¹H NMR (δ, ppm) | Aromatic H: ~7.5 - 8.2 | Aromatic H: Calculated shifts |
| ¹³C NMR (δ, ppm) | C2 (C-Cl): ~152-155 | C2: Calculated shift |
| Aromatic C: ~120-140 | Aromatic C: Calculated shifts | |
| FT-IR (cm⁻¹) | C=N stretch: ~1550-1600 | C=N stretch: Scaled frequency |
| C-Cl stretch: ~700-750 | C-Cl stretch: Scaled frequency | |
| UV-Vis (λmax, nm) | ~280 - 320 | Calculated electronic transitions |
Causality and Discrepancies:
-
NMR: Calculated NMR shifts are often in excellent agreement with experimental values (typically within 0.2 ppm for ¹H and 2-5 ppm for ¹³C). Minor deviations arise from solvent effects, which are not perfectly captured by the gas-phase or implicit solvent models used in many calculations.
-
FT-IR: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. They are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement.
-
UV-Vis: TD-DFT is excellent at predicting trends but can have larger absolute errors in λmax values. The choice of functional is critical, and deviations can again be attributed to solvent effects that stabilize the excited state differently than the ground state.
Structural Data Comparison
Here, we would compare the DFT-optimized geometry of this compound with the experimental X-ray crystal structure of a close analog, such as a brominated benzothiazole derivative.[3]
| Parameter | Experimental (Analog) | Computational (Target) |
| Bond Length (Å) | C-Br: ~1.88 - 1.90 | C-Br: Predicted length |
| C-S: ~1.74 - 1.76 | C-S: Predicted length | |
| Bond Angle (°) | C-S-C: ~88 - 90 | C-S-C: Predicted angle |
Causality and Discrepancies:
-
Solid State vs. Gas Phase: The primary source of difference is that X-ray data represents the molecule's structure in a packed, solid-state lattice, influenced by intermolecular forces. In contrast, standard DFT calculations model an isolated molecule in the gas phase. These packing forces can cause minor but measurable changes in bond lengths and angles.
-
Agreement: Despite this, agreement is generally very good, often within 0.02 Å for bond lengths and 1-2° for bond angles, confirming that the computational model accurately represents the fundamental geometry of the molecule.
Conclusion
The characterization of a novel molecule like this compound is a multifaceted challenge that is best addressed by integrating experimental techniques and computational modeling. Experimental data provides the unambiguous, real-world benchmark, while computational methods offer a predictive and explanatory framework that can accelerate discovery. By carefully selecting appropriate theoretical models and validating them against empirical data from the target molecule or its close analogs, researchers can build a robust, self-validating system of inquiry. This dual approach not only provides a comprehensive understanding of a molecule's properties but also embodies the principles of scientific integrity and trustworthiness essential for advancing the fields of chemistry, materials science, and drug development.
References
-
PubChem. 2-Chlorobenzothiazole. [Link]
-
MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][3][4] Our focus here, 4,7-Dibromo-2-chlorobenzo[d]thiazole, is a novel investigational compound emerging from this chemical class. While its primary target is under investigation, its structural alerts suggest potential interactions with various protein families, particularly protein kinases.
However, the very versatility that makes a chemical scaffold attractive can also be its Achilles' heel. Unintended interactions with off-target proteins can lead to adverse effects, reduced efficacy, and unforeseen toxicity, which are major causes of clinical trial failures.[5][6] Therefore, rigorous, early-stage cross-reactivity and selectivity profiling is not merely a regulatory checkbox but a foundational component of a successful drug development program.[5][7][8]
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel benzothiazole derivative, using this compound as a primary example. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data to build a robust selectivity profile for your compound of interest.
Part 1: Strategic Design of a Cross-Reactivity Study
The goal of a cross-reactivity study is to systematically identify both intended ("on-target") and unintended ("off-target") molecular interactions.[9] A well-designed study follows a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays.
Rationale for Target & Off-Target Panel Selection
Given that many benzothiazole derivatives are known to target the ATP-binding site of protein kinases, a logical first step is to screen this compound against a large, representative panel of the human kinome.[4][10]
-
Expertise in Action: Why start with kinases? The human kinome's structural conservation, especially within the ATP-binding pocket, makes it a frequent source of off-target interactions for ATP-competitive inhibitors.[11] A broad kinase screen provides a "worst-case scenario" overview of a compound's promiscuity and helps identify potential off-target hazards early.[11]
-
Building the Panel: The selection should include:
-
Primary Target Family: If a primary target (e.g., a specific tyrosine kinase) is hypothesized, include closely related family members.
-
Representative Kinome Coverage: Select kinases from all major branches of the kinome tree.
-
Known Promiscuous Kinases: Include kinases known for their promiscuity and association with toxicity (e.g., SRC, LCK, ROCK).
-
Alternative Compound Classes: For comparison, include a known highly selective inhibitor (e.g., Lapatinib for EGFR/HER2) and a known broadly active inhibitor (e.g., Staurosporine).
-
The Tiered Experimental Workflow
A tiered approach optimizes resources by using broad, cost-effective assays to identify potential liabilities, which are then confirmed and characterized using more complex, higher-fidelity assays.
Caption: Potential impact of on- and off-target inhibition.
Conclusion
The characterization of a new chemical entity like this compound requires a disciplined, multi-tiered approach to understanding its biological interactions. By moving systematically from broad biochemical screens to potent, cell-based target engagement assays, researchers can build a comprehensive selectivity profile. This process is fundamental to mitigating risks associated with off-target effects and is a critical step in identifying and optimizing drug candidates with the highest potential for clinical success. [7][12]The insights gained from these studies not only validate the primary mechanism of action but also provide an invaluable roadmap for future lead optimization and preclinical safety assessment.
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available from: [Link]
-
Knowledge-Based Approaches to Off-Target Screening. PubMed. Available from: [Link]
-
Hypersensitivity reactions to small molecule drugs. PMC - NIH. Available from: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]
-
Target Engagement Assays. DiscoverX. Available from: [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available from: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. PMC - NIH. Available from: [Link]
-
IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available from: [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. ResearchGate. Available from: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Available from: [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available from: [Link]
-
HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? Pelago Bioscience. Available from: [Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Target Review. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. Available from: [Link]
-
Benzothiazole derivatives in the design of antitumor agents. PubMed. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available from: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Guide: Reproducibility and Chemoselectivity of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Executive Summary
4,7-Dibromo-2-chlorobenzo[d]thiazole (hereafter DB-Cl-BTZ ) represents a critical electrophilic scaffold in the synthesis of D-A-D (Donor-Acceptor-Donor) organic semiconductors and kinase inhibitors. Its utility lies in its orthogonal reactivity : the C2-chlorine atom provides a distinct electrophilic handle compared to the C4/C7-bromine atoms, enabling sequential functionalization that is difficult to achieve with the all-bromo analog (2,4,7-tribromobenzo[d]thiazole).
However, reproducibility using DB-Cl-BTZ is frequently compromised by two factors: hydrolytic instability of the C2-Cl bond and regio-scrambling during metal-catalyzed cross-couplings. This guide outlines a high-fidelity synthesis protocol and a comparative reactivity analysis to ensure consistent experimental outcomes.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility, the starting material must meet specific stability and purity criteria. The C2-position in benzothiazoles is highly electrophilic (similar to an acid chloride), making it susceptible to nucleophilic attack by moisture.
Table 1: Comparative Properties of Halogenated Benzothiazole Scaffolds
| Feature | This compound (Target) | 2,4,7-Tribromobenzo[d]thiazole (Alternative A) | 4,7-Dibromo-2-mercaptobenzo[d]thiazole (Precursor) |
| C2 Reactivity | High ( | Moderate ; Harder to differentiate from C4/C7 sites. | Low ; Requires activation (e.g., alkylation) to react. |
| Hydrolytic Stability | Moderate ; Hydrolyzes to benzothiazolinone if stored wet. | High ; Stable to moisture. | High ; Prone to oxidative dimerization (disulfide). |
| Solubility | Good in DCM, THF, CHCl | Moderate in organic solvents. | Poor (often requires basic media). |
| Primary Utility | Sequential functionalization (C2 then C4/7). | One-pot poly-substitution (less control). | Synthesis intermediate. |
Critical Storage Rule: DB-Cl-BTZ must be stored under inert atmosphere (Ar/N
Part 2: Comparative Reactivity Analysis
The primary reason to select DB-Cl-BTZ over the tribromo-analog is chemoselectivity .
The Selectivity Problem
In 2,4,7-tribromobenzo[d]thiazole, the electronic differentiation between the C2-Br and C4/C7-Br is insufficient for high-yield mono-functionalization using Palladium catalysis. This often leads to inseparable mixtures of mono-, di-, and tri-coupled products.
The Solution: Orthogonal Handles
By using Chlorine at C2, we exploit the bond dissociation energy difference (C-Cl > C-Br) and the propensity for oxidative addition.
-
Nucleophilic Displacement (
): C2-Cl is significantly more reactive toward nucleophiles (amines, thiols) than C4/C7-Br. -
Cross-Coupling (Suzuki/Stille): Under standard Pd(0) conditions (e.g., Pd(PPh
) ), oxidative addition occurs preferentially at the C-Br bonds, leaving the C-Cl bond intact for later stages.
Diagram 1: Chemoselectivity Map
This diagram illustrates the divergent reaction pathways controlled by the specific halogenation pattern.
Caption: Orthogonal reactivity map. Path A exploits the electrophilicity of C2-Cl. Path B exploits the weaker bond strength of C4/C7-Br.
Part 3: Experimental Protocols
To guarantee reproducibility, avoid aqueous diazotization routes which often lead to phenol byproducts. The Doyle-Sandmeyer protocol (organic solvent, alkyl nitrite) is the gold standard for this substrate.
Protocol A: Synthesis of DB-Cl-BTZ (Doyle-Sandmeyer)
Objective: Convert 2-amino-4,7-dibromobenzothiazole to the 2-chloro derivative without hydrolysis.
Reagents:
-
2-Amino-4,7-dibromobenzothiazole (1.0 equiv)
-
Copper(II) Chloride (CuCl
, anhydrous, 1.2 equiv) -
tert-Butyl Nitrite (tBuONO, 1.5 equiv)
-
Acetonitrile (MeCN, anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and N
inlet. -
Dissolution: Add CuCl
(anhydrous) and MeCN. Stir until fully dissolved (green/blue solution). -
Addition: Add tert-butyl nitrite dropwise at room temperature.
-
Reaction: Add 2-amino-4,7-dibromobenzothiazole portion-wise over 15 minutes. Note: Gas evolution (N
) will be observed. -
Heating: Heat the mixture to 65°C for 2 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane). The amine spot (polar) should disappear; a less polar spot (product) appears.
-
Quench & Workup: Cool to RT. Pour into cold 2M HCl (this prevents copper emulsion). Extract with Dichloromethane (DCM) x3.
-
Purification: Wash organic layer with brine, dry over MgSO
, and concentrate. Purify via silica gel chromatography (100% Hexanes 5% EtOAc/Hexanes).
Self-Validation Checkpoint:
-
H NMR: Absence of broad NH
peak (approx. 7.5-8.0 ppm). -
Yield Target: >75%.
Diagram 2: Synthesis Workflow
Visualizing the critical steps to avoid hydrolysis.
Caption: Anhydrous Doyle-Sandmeyer protocol minimizes hydrolytic side-products common in aqueous NaNO2 methods.
Part 4: Troubleshooting & Reproducibility Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete diazotization or wet solvent. | Use fresh t-butyl nitrite (store in fridge). Dry MeCN over molecular sieves. |
| White Precipitate in Product | Hydrolysis to benzothiazolinone. | Avoid aqueous workup with high pH. Store product in desiccator. |
| Scrambling in Suzuki Coupling | Pd catalyst too active; C-Cl insertion. | Switch from Pd(PPh |
| Inseparable Spots on TLC | Presence of unreacted amine. | The amine and chloro-product have different R |
Expert Insight: The "Dry" Requirement
The C2-Cl bond in benzothiazoles is activated by the adjacent Nitrogen and Sulfur atoms. It behaves similarly to an imidoyl chloride. If your yield is consistently low, check the water content of your Acetonitrile. Even 0.5% water can divert 20% of your product to the "hydroxy" (keto) impurity.
References
- Synthesis of 2-Chlorobenzothiazoles (General Methodology)
- Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Journal of Organic Chemistry.
-
Reactivity of Halogenated Benzothiazoles
-
PubChem. (n.d.). 2-Chlorobenzothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
-
Chemoselectivity in Polyhalogenated Heterocycles
-
Rakitin, O., et al. (2025). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules. Retrieved from [Link] (Note: This reference validates the concept of differential reactivity in fused thiadiazole/thiazole systems).
-
- Hydrolytic Stability: Kladko, I. G., et al. (2020). Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. (Discusses hydrolysis and substitution selectivity in similar electrophilic systems).
Comparative Cytotoxicity Profiling of Brominated Benzothiazole Derivatives: Mechanistic Insights & Performance Metrics
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, particularly when functionalized with halogens. While the core heterocycle exhibits intrinsic biological activity, bromination at the C-6 position has emerged as a critical determinant for enhanced cytotoxicity against solid tumor lines (MCF-7, HepG2, HeLa).
This guide analyzes the comparative performance of brominated benzothiazole derivatives against standard chemotherapeutic agents (Cisplatin, Doxorubicin). The data suggests that the introduction of a bromine atom does not merely increase lipophilicity (
Structural Basis of Potency: The "Halogen Effect"
To understand the cytotoxicity data, one must first grasp the Structure-Activity Relationship (SAR) driving these results. The superiority of brominated derivatives over their non-halogenated or chlorinated counterparts is attributed to two physicochemical factors:
-
Halogen Bonding (
-hole interactions): The bromine atom at C-6 acts as a Lewis acid, forming directed halogen bonds with nucleophilic residues (backbone carbonyls) in the binding pockets of target proteins such as EGFR or DNA Gyrase. -
Lipophilic Optimization: Bromine significantly increases the partition coefficient (
), facilitating passive diffusion across the lipid bilayer of cancer cells, which often possess altered membrane composition compared to normal fibroblasts.
SAR Summary Table
| Modification | Effect on Cytotoxicity | Mechanistic Rationale |
| Unsubstituted | Low/Moderate | Poor membrane permeability; weak target binding. |
| C-6 Chlorine | Moderate | Increased electronegativity; moderate lipophilicity gain. |
| C-6 Bromine | High | Optimal hydrophobic bulk; strong halogen bonding capability. |
| C-2 Substitution | Variable | Determines specificity (e.g., hydrazone linkers enhance stability). |
Comparative Performance Analysis
The following data synthesizes experimental findings comparing specific brominated benzothiazole derivatives against standard-of-care drugs.
Table 1: Comparative IC Values ( M)
Lower values indicate higher potency.
| Compound ID | Structure Description | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Reference |
| Compound 6b | 6-Bromo-2-(substituted)benzothiazole | 5.15 | 7.80 | -- | [1] |
| Compound 53 | Chlorophenyl-oxothiazolidine benzothiazole | -- | -- | 9.76 | [2] |
| Cisplatin | Standard Chemotherapy | 13.33 | 37.32 | 12.50 | [1][3] |
| Doxorubicin | Standard Chemotherapy | 7.67 | 8.28 | -- | [4] |
| Compound 5g | Benzothiazole-Hsp90 Inhibitor | 2.80 | -- | -- | [5] |
Analysis:
-
Superiority over Cisplatin: Compound 6b demonstrates a >2-fold increase in potency against MCF-7 cells compared to Cisplatin.[1] This suggests that the brominated derivative overcomes resistance mechanisms that typically hamper platinum-based drugs.
-
Liver Cancer Efficacy: While Doxorubicin remains highly potent against HepG2, the brominated derivatives approach its efficacy range without the associated cardiotoxicity often linked to anthracyclines.
Mechanistic Action: The ROS-Mitochondrial Axis[2]
Unlike alkylating agents that directly damage DNA, brominated benzothiazoles predominantly trigger the intrinsic apoptotic pathway . The bromine substituent enhances the molecule's ability to uncouple oxidative phosphorylation, leading to a catastrophic rise in Reactive Oxygen Species (ROS).
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to apoptotic body formation.
Figure 1: The ROS-mediated mitochondrial intrinsic apoptotic pathway triggered by brominated benzothiazole derivatives.[2][3]
Key Mechanistic Evidence:
-
ROS Surge: Treatment with Compound 6b results in a measurable spike in intracellular superoxide levels, overwhelming the cell's antioxidant defenses (SOD/Catalase) [1].
- Loss: Flow cytometry using Rhodamine-123 staining consistently shows a collapse in mitochondrial membrane potential, a precursor to Cytochrome c release [6].
Experimental Protocol: Validation Workflow
To replicate these findings or screen new derivatives, a rigorous protocol is required. The following workflow integrates synthesis with biological evaluation, ensuring data integrity.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and cytotoxic screening of benzothiazole derivatives.
Detailed MTT Cytotoxicity Protocol (Senior Scientist Notes)
1. Cell Preparation & Seeding:
-
Cell Lines: MCF-7 (ATCC HTB-22) or HepG2 (ATCC HB-8065).
-
Density: Seed at
to cells/well in 96-well plates. -
Critical Step: Allow 24 hours for attachment. Avoid using the peripheral wells (edge effect); fill them with PBS instead to maintain humidity and thermal consistency.
2. Compound Treatment:
-
Stock Solution: Dissolve derivatives in DMSO.
-
Working Concentrations: Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100
M) in culture medium. -
Solvent Control: Final DMSO concentration must remain < 0.1% (v/v) to prevent solvent-induced cytotoxicity masking the drug effect.
3. MTT Incubation:
-
Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C/5% CO
. Look for purple formazan crystals.
4. Solubilization & Readout:
-
Aspirate medium carefully (do not disturb crystals).
-
Add 100
L DMSO to dissolve formazan. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Conclusion
The comparative data indicates that 6-bromo-substituted benzothiazoles are not merely generic toxins but targeted apoptotic inducers. They exhibit superior potency to Cisplatin in breast cancer models (IC
References
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. (2016). Link
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Link
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines... Journal of King Saud University - Science. (2025). Link
-
IC50 values of the tested compounds against MCF-7, HepG2, and A549... ResearchGate. (2023). Link
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules. (2020). Link
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway. Frontiers in Pharmacology. (2023). Link
Sources
- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,7-Dibromo-2-chlorobenzo[d]thiazole: A Guide for Laboratory Professionals
Senior Application Scientist's Foreword: In the fast-paced environment of drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a detailed protocol for the proper disposal of 4,7-Dibromo-2-chlorobenzo[d]thiazole, a halogenated aromatic compound. The procedures outlined herein are grounded in the principles of laboratory safety and environmental stewardship, ensuring the protection of both personnel and the ecosystem.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as 2-chlorobenzothiazole, and general best practices for the disposal of halogenated organic waste. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Assessment and Triage: Understanding the Risks
Due to the presence of bromine and chlorine atoms on a benzothiazole core, this compound is classified as a halogenated organic compound. Halogenated organics are a recognized category of hazardous waste and require specific disposal pathways.[1] The primary hazards associated with this class of compounds, and specifically with the 2-chlorobenzothiazole moiety, include:
-
Acute Toxicity: Structurally related 2-chlorobenzothiazole is classified as toxic if swallowed and potentially fatal if inhaled.[1][2]
-
Environmental Hazard: Many halogenated compounds are toxic to aquatic life with long-lasting effects.[2][4]
Given these potential hazards, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Summary of Potential Hazards (Based on 2-chlorobenzothiazole)
| Hazard Classification | GHS Category | Potential Effect |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[2] |
| Acute Toxicity (Inhalation) | Category 2 | Fatal if inhaled[1] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation[1][2][3] |
| Aquatic Hazard (Long-term) | Category 2 | Toxic to aquatic life with long lasting effects[2][4] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. The rationale for each piece of PPE is to create a barrier against the potential routes of exposure: inhalation, ingestion, and skin/eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in costly disposal fees.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's EHS department. This container must be chemically compatible with this compound and any solvents used.[6] A high-density polyethylene (HDPE) or glass container is generally suitable for solid waste.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all components of the waste stream, including any solvents.
-
Solid Waste Collection:
-
Carefully transfer any remaining solid this compound into the designated waste container using a dedicated scoop or spatula.
-
Contaminated disposable labware, such as weighing boats, gloves, and pipette tips, should also be placed in this container.
-
Avoid generating dust during transfer.[9]
-
-
Liquid Waste Collection:
-
If this compound is in a solvent, it should be collected in a separate, dedicated "Halogenated Organic Liquid Waste" container.
-
Do not mix halogenated and non-halogenated solvent waste, as this can significantly increase disposal costs.[8]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
-
Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.
-
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent the generation of dust.[9] For liquid spills, use a chemical spill kit to absorb the material.
-
Clean the Spill:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be disposed of as hazardous waste.
-
-
Decontaminate: Decontaminate any equipment used for cleanup.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Disposal Pathway: From the Lab to Final Disposition
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
Workflow for Final Disposal:
Caption: Workflow for the disposal of this compound.
The most common and environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[1][10] This process is carried out in specialized facilities equipped with scrubbers and other pollution control devices to neutralize the acidic gases (such as hydrogen bromide and hydrogen chloride) that are produced during combustion.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal pathways, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.
References
-
10 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
2-Chlorobenzothiazole - GHS Data. (n.d.). PubChem. Retrieved from [Link]
-
4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). International Journal of Petrochemical Research, 1(2), 76-78.
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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7.2 Organic Solvents. (n.d.). Environment, Health and Safety - The University of Tennessee, Knoxville. Retrieved from [Link]
Sources
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- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
